4-(1H-Pyrazol-1-yl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKMXPDYQVKSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380118 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368870-03-5 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PYRAZOL-1-YL-BENZYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Characterization of 4-(1H-Pyrazol-1-yl)benzylamine
Abstract: This technical guide provides a comprehensive framework for the definitive structural characterization of 4-(1H-Pyrazol-1-yl)benzylamine, a key building block in contemporary drug discovery and materials science. We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting not just procedural steps but the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals who require robust, verifiable methods for compound identification and purity assessment. We offer detailed experimental protocols, expected data, and interpretative guidance grounded in established chemical principles.
Introduction: The Significance of this compound
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a valuable component in designing targeted therapeutics. This compound serves as a crucial intermediate, combining the pyrazole ring with a reactive benzylamine functional group, enabling its incorporation into larger, more complex molecules.
Given its role as a foundational precursor, unambiguous structural verification is paramount. Errors in the identity or purity of such a starting material can have cascading effects, compromising entire research and development pipelines. This guide establishes a self-validating workflow for ensuring the structural integrity of this compound using orthogonal analytical methods.
Synthetic Pathway Overview
While various synthetic routes exist, a common and efficient laboratory-scale synthesis involves a two-step process starting from 4-cyanobenzyl bromide. The first step is a nucleophilic substitution with pyrazole, followed by the reduction of the nitrile group to a primary amine. This pathway is often favored for its high yields and the commercial availability of the starting materials.
Figure 1: A common synthetic workflow for this compound.
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Expertise & Rationale: Why NMR is the Gold Standard
NMR is unparalleled in its ability to provide a non-destructive, atom-by-atom map of a molecule's carbon-hydrogen framework. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling reveals direct bonding relationships (e.g., J-coupling), confirming the precise arrangement of atoms. This makes it the definitive technique for isomer differentiation and structural confirmation.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a quantitative and qualitative fingerprint of the molecule. The expected signals for this compound are summarized below. The choice of a deuterated solvent like DMSO-d₆ is often preferred for amines as it can slow down the N-H proton exchange, sometimes allowing for the observation of coupling to adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5' (Pyrazole) | 8.2 - 8.5 | Doublet (d) | 1H | Deshielded due to proximity to two nitrogen atoms. |
| H-3' (Pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded, adjacent to one nitrogen. |
| H-2, H-6 (Benzene) | 7.6 - 7.8 | Doublet (d) | 2H | Aromatic protons ortho to the pyrazole substituent. |
| H-3, H-5 (Benzene) | 7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons ortho to the benzylamine group. |
| H-4' (Pyrazole) | 6.5 - 6.7 | Triplet (t) | 1H | Most shielded pyrazole proton, coupled to H-3' and H-5'. |
| -CH₂- (Methylene) | 3.8 - 4.0 | Singlet (s) | 2H | Benzylic protons adjacent to the amine group. |
| -NH₂ (Amine) | 1.8 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift can vary with concentration and solvent. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument calibration. Coupling constants (J) for the aromatic and pyrazole protons are expected to be in the range of 2-3 Hz for the pyrazole ring and 7-9 Hz for the benzene ring.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton of the molecule. Given the molecule's symmetry, 8 distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-5' (Pyrazole) | 139 - 142 | Most deshielded pyrazole carbon, adjacent to two nitrogens. |
| C-1 (Benzene) | 138 - 141 | Ipso-carbon attached to the pyrazole ring. |
| C-4 (Benzene) | 135 - 138 | Ipso-carbon attached to the methylene group. |
| C-3' (Pyrazole) | 128 - 131 | Pyrazole carbon adjacent to one nitrogen. |
| C-3, C-5 (Benzene) | 127 - 129 | Benzene carbons ortho to the methylene group. |
| C-2, C-6 (Benzene) | 118 - 121 | Benzene carbons ortho to the pyrazole ring. |
| C-4' (Pyrazole) | 107 - 110 | Most shielded pyrazole carbon. |
| -CH₂- (Methylene) | 45 - 48 | Aliphatic carbon of the benzylamine group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The use of a solvent with a known residual peak is crucial for accurate referencing.[1]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Setup & Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[1]
-
Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Reference the ¹³C spectrum to the solvent's carbon signal (e.g., DMSO-d₆ at δ 39.52 ppm).
-
For ¹H NMR, a standard acquisition with 16-32 scans is typically sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.[2]
-
Part 2: Characterization by Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers vital structural information through the analysis of fragmentation patterns. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Expertise & Rationale: Why MS is a Critical Orthogonal Technique
While NMR excels at defining connectivity, MS provides an unambiguous measure of the elemental composition (via high-resolution MS) and maps out the weakest bonds in the molecule through fragmentation. This data is orthogonal to NMR, meaning it provides independent confirmation of the structure. The molecular weight confirms the overall formula, while the fragmentation pattern acts as a structural fingerprint, corroborating the arrangement of functional groups proposed by NMR.
Molecular Ion and High-Resolution MS (HRMS)
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₁₀H₁₁N₃
-
Monoisotopic Mass: 173.0953 g/mol
-
Expected [M+H]⁺ (ESI-MS): m/z 174.1031
Observing this ion, particularly with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) within a narrow mass tolerance (e.g., < 5 ppm), provides strong evidence for the compound's elemental formula.[1]
Fragmentation Analysis: Deconstructing the Molecule
Tandem MS (MS/MS) experiments involve isolating the molecular ion (m/z 174.1) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragments reveal the molecule's underlying structure. The benzylic C-N bond is a likely point of initial cleavage.
Figure 2: Predicted ESI-MS/MS fragmentation pathway for this compound.
-
Key Fragmentation: The most characteristic fragmentation for a benzylamine is the alpha-cleavage, which involves the loss of the pyrazolyl-phenyl radical to form a stable aminomethyl cation, or more favorably, the loss of the amine group's elements. A dominant fragment is often the tropylium ion (m/z 91), formed by cleavage of the C-C bond between the methylene group and the phenyl ring, followed by rearrangement. An alternative major fragmentation is the loss of ammonia (NH₃), resulting in a fragment at m/z 156.1.[3]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is added to promote protonation, enhancing signal in positive ion mode.[4]
-
-
Instrument Setup & Acquisition:
-
Infuse the sample into the ESI source at a low flow rate (e.g., 3-10 µL/min).[1]
-
Operate the mass spectrometer in positive ionization mode.
-
First, acquire a full scan MS¹ spectrum to identify the [M+H]⁺ ion at m/z 174.1.
-
Next, perform an MS/MS experiment by selecting the ion at m/z 174.1 as the precursor and applying collision energy to generate a fragment ion spectrum.
-
Summary of Characterization Data
The definitive identification of this compound is achieved when the data from both NMR and MS analyses are in full agreement.
| Technique | Observation | Confirmation |
| ¹H NMR | Correct number of signals, chemical shifts, multiplicities, and integrations. | Confirms the complete proton framework and connectivity. |
| ¹³C NMR | Correct number of signals and chemical shifts. | Confirms the carbon skeleton. |
| HRMS | Accurate mass measurement of [M+H]⁺ within 5 ppm of theoretical value. | Confirms the elemental formula (C₁₀H₁₁N₃). |
| MS/MS | Fragmentation pattern consistent with the proposed structure (e.g., fragments at m/z 156 and 91). | Corroborates the arrangement of functional groups. |
Conclusion
The structural characterization of a foundational molecule like this compound demands a rigorous and multi-faceted analytical approach. By synergistically applying NMR spectroscopy to map the atomic connectivity and mass spectrometry to confirm the elemental composition and fragmentation behavior, researchers can achieve an unambiguous and trustworthy identification. The protocols and expected data outlined in this guide provide a robust framework for scientists in the pharmaceutical and chemical industries to ensure the quality and integrity of their materials, thereby upholding the principles of scientific validity and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(1H-Pyrazol-1-yl)benzylamine: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)benzylamine, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, established synthetic routes, and standard protocols for its characterization, offering insights grounded in practical application for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound is a bifunctional molecule incorporating a pyrazole ring and a benzylamine moiety. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved pharmaceuticals.[1] Its metabolic stability and versatile substitution patterns make it an attractive core for designing novel therapeutic agents.[1] The benzylamine portion, in turn, provides a reactive handle for further chemical modifications, such as amide bond formation or reductive amination, enabling the construction of diverse chemical libraries for screening.
The strategic combination of these two pharmacologically relevant motifs in this compound makes it a compound of high interest for the development of new kinase inhibitors, anticancer agents, and treatments for inflammatory conditions.[2][3][4][5] This guide aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, storage, and application in experimental settings. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃ | [6][7][8] |
| Molecular Weight | 173.21 g/mol | [7][8][9] |
| Appearance | Off-white to yellow or colorless solid | [6][7][8] |
| Melting Point | 94-95 °C | [7][8] |
| Boiling Point (Predicted) | 307.1 ± 25.0 °C | [7][8] |
| Solubility | Sparingly soluble in water | [6] |
| pKa (Predicted) | 8.89 ± 0.10 | [7][8] |
| CAS Number | 368870-03-5 | [6] |
These properties indicate that this compound is a stable, crystalline solid at room temperature. Its limited aqueous solubility is a typical characteristic of aromatic compounds of this size and should be taken into account when designing aqueous-based assays or formulations. For solubilization, organic solvents such as methanol, ethanol, or dichloromethane are generally effective. The predicted pKa suggests that the benzylamine moiety will be protonated at physiological pH, a factor that can influence its biological activity and pharmacokinetic profile.
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the reduction of 4-(1H-pyrazol-1-yl)benzonitrile. This established protocol offers a reliable and high-yielding route to the desired product.
Synthetic Protocol: Reduction of 4-(1H-Pyrazol-1-yl)benzonitrile
This procedure involves the reduction of the nitrile functional group to a primary amine using a suitable reducing agent, such as a borane-tetrahydrofuran complex.
Step-by-Step Methodology: [7][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: To this solution, add a 1M solution of borane-tetrahydrofuran complex in THF (approximately 10-11 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture and carefully add methanol to quench the excess borane.
-
Concentration: Remove the solvents under reduced pressure.
-
Hydrolysis: To the residue, add 6N hydrochloric acid and heat to reflux for 3 hours to hydrolyze the borane-amine complex.
-
Work-up: Concentrate the solution under reduced pressure and add a small amount of water. Cool the mixture in an ice bath and adjust the pH to 11 using a 30% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an eluent system such as chloroform:methanol:28% ammonia (90:10:1, v/v/v) to yield this compound as a light yellow solid.[7][10]
Causality Behind Experimental Choices:
-
Borane-THF Complex: This is a powerful and selective reducing agent for nitriles that does not typically affect the aromatic pyrazole ring.
-
Anhydrous Conditions: The use of anhydrous THF is crucial as borane reacts with water.
-
Acidic Work-up: The addition of hydrochloric acid is necessary to hydrolyze the intermediate borane-amine complex and liberate the free amine.
-
Basic Extraction: Adjusting the pH to 11 deprotonates the ammonium salt, making the free amine soluble in the organic extraction solvent.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the pyrazole ring and the primary amine.
-
Pyrazole Ring: The pyrazole ring is relatively stable and generally unreactive under standard conditions. However, the nitrogen atoms can act as ligands for metal coordination.
-
Benzylamine Moiety: The primary amine is nucleophilic and will readily undergo reactions typical of amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[11]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation.
-
This dual reactivity allows for the facile introduction of a wide range of substituents, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries.
Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons of the benzene and pyrazole rings, as well as a singlet for the benzylic CH₂ group.[7][10]
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Infrared (IR) Spectroscopy:
-
Identifies the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the primary amine and C=N and C=C stretching vibrations for the aromatic rings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.
Visualization of Key Structures and Workflows
To aid in the understanding of the molecular structure and characterization workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its straightforward synthesis and reactive handles make it an ideal starting point for the creation of diverse molecular libraries. This guide has provided a comprehensive overview of its key physical and chemical properties, a detailed synthetic protocol, and a robust workflow for its characterization. By leveraging this information, researchers can confidently and effectively incorporate this compound into their research programs, paving the way for new scientific discoveries.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine | 1153115-77-5 | Benchchem [benchchem.com]
- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(1H-吡唑基)苄胺 | 368870-03-5 [m.chemicalbook.com]
- 8. This compound | 368870-03-5 [amp.chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | 368870-03-5 [chemicalbook.com]
- 11. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Spectral Analysis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 368870-03-5)
Abstract
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of (4-(1H-Pyrazol-1-yl)phenyl)methanamine, a versatile building block in medicinal chemistry and materials science, identified by CAS number 368870-03-5. This document details a field-proven synthetic protocol, offers an in-depth analysis of its spectral data for identity and purity confirmation, and discusses the scientific rationale behind the methodological choices. The guide is intended to equip researchers with the practical and theoretical knowledge required for the successful preparation and validation of this compound.
Introduction and Significance
(4-(1H-Pyrazol-1-yl)phenyl)methanamine is a primary amine featuring a phenyl ring substituted with a pyrazole moiety.[1][2][3] Its structure is of significant interest to the drug development community due to the prevalence of pyrazole and benzylamine scaffolds in pharmacologically active molecules. The pyrazole ring is a well-established bioisostere for various functional groups, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and steric properties. The benzylamine component provides a key reactive handle for further molecular elaboration, making it a valuable intermediate for constructing complex molecular architectures in discovery programs.
Table 1: Physicochemical Properties of CAS 368870-03-5 [1][2][3]
| Property | Value |
| IUPAC Name | (4-(1H-pyrazol-1-yl)phenyl)methanamine |
| Synonyms | 4-(1H-Pyrazol-1-yl)benzylamine, 1-(4-Aminomethylphenyl)pyrazole |
| CAS Number | 368870-03-5 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Melting Point | 168-169 °C |
| Boiling Point | 307.1 °C at 760 mmHg |
| Density (Theoretical) | 1.16 g/cm³ |
Recommended Synthetic Protocol
The most direct and reliable synthesis of (4-(1H-Pyrazol-1-yl)phenyl)methanamine involves the chemical reduction of the corresponding benzonitrile precursor, 4-(1H-pyrazol-1-yl)benzonitrile. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction step.
Mechanism and Rationale
The core of this synthesis is the reduction of a nitrile (-C≡N) to a primary amine (-CH₂NH₂). The chosen reagent, Borane-Tetrahydrofuran complex (BH₃-THF), is a highly effective and selective reducing agent for this transformation. Unlike more powerful hydride reagents like lithium aluminum hydride (LAH), BH₃-THF offers a safer operational profile and typically results in cleaner reactions with easier workups. The reaction proceeds via the formation of a stable borane-nitrile adduct, which is subsequently reduced by excess borane. The mechanism involves the stepwise addition of hydride equivalents across the carbon-nitrogen triple bond. A subsequent acidic workup is crucial to hydrolyze the resulting amine-borane complexes, liberating the desired primary amine.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of CAS 368870-03-5.
Step-by-Step Laboratory Procedure
This protocol is based on established procedures for the reduction of aryl nitriles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 4-(1H-pyrazol-1-yl)benzonitrile (1.46 g, 8.63 mmol).
-
Addition of Reducing Agent: To the starting material, add a 1 M solution of borane-tetrahydrofuran complex in THF (93 mL, 93 mmol). The large excess of the reducing agent ensures the complete conversion of the nitrile.
-
Reaction: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: After completion, cool the reaction mixture and carefully add methanol (14 mL) to quench the excess borane-THF complex. This step will result in vigorous hydrogen gas evolution and should be performed in a well-ventilated fume hood.
-
Hydrolysis and Workup: Concentrate the quenched reaction mixture under reduced pressure. To the resulting residue, add 6N hydrochloric acid (265 mL) and heat to reflux for 3 hours to ensure complete hydrolysis of the amine-borane complex.
-
Basification and Extraction: Cool the acidic solution in an ice bath and adjust the pH to approximately 11 by the slow addition of a 30% aqueous sodium hydroxide solution. Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography using an eluent system of chloroform:methanol:28% ammonia (90:10:1, v/v/v).[4] Collect the fractions containing the desired product and concentrate under reduced pressure to afford (4-(1H-Pyrazol-1-yl)phenyl)methanamine as a light yellow solid (1.24 g, 83% yield).[4][5]
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the structural identity and assessing the purity of the synthesized compound. The data presented below is consistent with the structure of (4-(1H-Pyrazol-1-yl)phenyl)methanamine.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the target compound.
Table 2: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| Chemical Ionization (CI) | 174 | [M+H]⁺, Protonated Molecule |
Source: ChemicalBook[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the primary method for structural elucidation. The spectrum provides characteristic signals for the pyrazole and phenyl rings, as well as the benzylic amine protons.
Table 3: ¹H-NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.91 | dd | 2.5, 0.5 | 1H | Pyrazole CH |
| 7.72 | d | 1.6 | 1H | Pyrazole CH |
| 7.69-7.63 | m | - | 2H | Phenyl CH (ortho to pyrazole) |
| 7.44-7.37 | m | - | 2H | Phenyl CH (ortho to CH₂NH₂) |
| 6.46 | dd | 2.5, 1.6 | 1H | Pyrazole CH |
| 3.91 | s | - | 2H | Benzylic CH₂ NH₂ |
Solvent: CDCl₃. Source: Ambeed, ChemicalBook[4][5]
Expert Analysis of the ¹H-NMR Spectrum:
-
The three distinct signals in the aromatic region between 6.46 and 7.91 ppm with integrations of 1H each are characteristic of the three protons on the pyrazole ring.
-
The two multiplets integrating to 2H each are indicative of the A₂B₂ spin system of the para-substituted benzene ring.
-
The singlet at 3.91 ppm integrating to 2H is the key signature of the benzylic methylene protons (CH₂), confirming the successful reduction of the nitrile group. The amine protons (-NH₂) are often broad and may not be distinctly visible or could be exchanged with trace water in the solvent.
Conclusion
This guide has outlined a robust and reproducible synthetic route for obtaining (4-(1H-Pyrazol-1-yl)phenyl)methanamine (CAS 368870-03-5) via the reduction of its benzonitrile precursor. The detailed step-by-step protocol, coupled with a thorough analysis of the confirmatory spectral data, provides researchers with a self-validating system for producing and verifying this important chemical intermediate. Adherence to this protocol will enable the reliable synthesis of high-purity material suitable for applications in pharmaceutical research and beyond.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. americanelements.com [americanelements.com]
- 3. 368870-03-5 | (4-(1H-Pyrazol-1-yl)phenyl)methanamine - AiFChem [aifchem.com]
- 4. This compound | 368870-03-5 [chemicalbook.com]
- 5. 368870-03-5 | (4-(1H-Pyrazol-1-yl)phenyl)methanamine | Aryls | Ambeed.com [ambeed.com]
exploring the reactivity of the amine group in 4-(1H-Pyrazol-1-yl)benzylamine
An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-(1H-Pyrazol-1-yl)benzylamine
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the primary amine group in this compound. As a key building block in medicinal chemistry and materials science, understanding the synthetic transformations of this amine is paramount for the development of novel molecular entities. This document moves beyond simple reaction lists to provide in-depth mechanistic insights, field-proven experimental protocols, and expert analysis on experimental choices and potential challenges. We will dissect core reactions including N-acylation, N-sulfonylation, reductive amination, and multicomponent reactions, offering researchers, scientists, and drug development professionals a robust framework for leveraging this versatile amine in their synthetic endeavors.
Introduction: The Structural and Electronic Profile of this compound
This compound is a bifunctional organic molecule featuring a primary benzylic amine and a pyrazole-substituted aromatic ring.[1] The primary amine serves as a potent nucleophile and a key handle for molecular elaboration, while the pyrazolylphenyl moiety imparts specific electronic properties and potential coordination sites, making it a valuable scaffold in drug discovery.
The reactivity of the -CH₂NH₂ group is modulated by the electronic character of the 4-(1H-pyrazol-1-yl)phenyl substituent. The pyrazole ring, connected via its N1 position, generally acts as an electron-withdrawing group. This effect slightly reduces the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. This nuanced electronic profile is a critical consideration for reaction kinetics and catalyst selection, demanding carefully optimized protocols to achieve high-yield transformations.
N-Acylation: Robust Amide Bond Formation
The formation of an amide bond is one of the most fundamental reactions in organic synthesis.[2] The reaction of this compound with carboxylic acids or their derivatives provides a reliable route to a diverse range of N-benzyl amides, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must be "activated" to enhance the electrophilicity of its carbonyl carbon. This is typically achieved either by converting the acid to a highly reactive acyl halide or by using in situ coupling reagents.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Example(s) | Activation Mechanism | Key Advantages | Considerations |
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Forms highly electrophilic acyl halide | High reactivity, inexpensive | Generates HCl (requires base), moisture sensitive |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate | Mild conditions, good for sensitive substrates | DCC can form insoluble urea byproduct |
| Uronium/Aminium Salts | HBTU, HATU | Forms an activated ester | High efficiency, low racemization | Higher cost, can be moisture sensitive |
Experimental Protocol: Amide Coupling via the Schotten-Baumann Reaction
This protocol utilizes an acyl chloride, a classic and robust method for amine acylation.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (DIEA, 1.5 eq.) or pyridine, to the solution.[4] The base is critical for neutralizing the HCl byproduct generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization: General Workflow for N-Acylation
Caption: Workflow for N-Acylation via Schotten-Baumann.
N-Sulfonylation: Synthesis of Sulfonamides
The reaction of this compound with sulfonyl chlorides provides access to sulfonamides, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[6]
Mechanistic Rationale and the Di-Sulfonylation Challenge
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A significant challenge with primary amines is the potential for a second reaction to occur, leading to a di-sulfonylated byproduct.[7][8] This happens because the initially formed mono-sulfonamide still has an acidic N-H proton. In the presence of excess base, this proton can be removed, generating a sulfonamide anion that can react with a second molecule of sulfonyl chloride.
Visualization: Competing Pathways in Sulfonylation
Caption: Competing pathways for mono- vs. di-sulfonylation.
Expert Protocol: Suppressing Di-Sulfonylation
This protocol is optimized to favor the formation of the desired mono-sulfonamide.[7]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 eq.). Dissolve it in a suitable anhydrous aprotic solvent (e.g., DCM, THF).
-
Base Addition: Add the base (e.g., pyridine, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Lower temperatures disfavor the second sulfonylation step.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[7] Slow addition keeps the concentration of sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[7]
-
Reaction: Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 1-2 hours after addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product via column chromatography or recrystallization.
N-Alkylation via Reductive Amination
While direct alkylation with alkyl halides is possible, it often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and more controlled method for synthesizing secondary and tertiary amines.[9][10]
Mechanistic Rationale
Reductive amination is a one-pot, two-step process.[9][10] First, the amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, a selective reducing agent, already present in the mixture, reduces the imine to the corresponding amine.[9] The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine.
Experimental Protocol: Reductive Amination
This protocol uses sodium triacetoxyborohydride (STAB), a common and mild reducing agent for this transformation.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous aprotic solvent like dichloroethane (DCE) or DCM.
-
Imine Formation: Add a small amount of acetic acid (catalytic) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualization: Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
Diazotization: A Note on Applicability
Diazotization is the conversion of a primary amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[11][][13] This reaction is a cornerstone of aromatic chemistry, particularly for primary anilines, where the resulting aryl diazonium salt is stabilized by resonance with the aromatic ring and serves as a versatile intermediate.[14][15]
However, it is critical to recognize that this compound is a primary benzylic amine , not an aromatic amine. Aliphatic diazonium salts are notoriously unstable and rapidly decompose, losing N₂ gas to form a highly reactive carbocation.[15] This carbocation can then undergo a variety of non-selective subsequent reactions (substitution, elimination, rearrangement), leading to a complex mixture of products. Therefore, diazotization is not a synthetically useful transformation for this compound and is generally avoided.
Advanced Synthetic Applications: Multicomponent and Cyclization Reactions
The nucleophilicity of the amine group allows its participation in more complex, diversity-oriented reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides.[16][17] This reaction is prized for its high atom economy and ability to create complex, peptide-like structures from simple starting materials.[17][18] this compound is an excellent amine component for this transformation.
Experimental Protocol: Ugi Reaction
-
Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in methanol. Stir for 30 minutes to pre-form the imine.
-
Component Addition: Add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is often monitored by the disappearance of the characteristic isocyanide odor.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
The Pictet-Spengler Reaction: A Pathway to Fused Heterocycles
The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[19][20][21] While this compound itself is not a direct substrate, its core structure can be incorporated into precursors for this powerful transformation. For example, a synthetic route that produces 4-(1H-Pyrazol-1-yl)phenethylamine would create an ideal substrate for the Pictet-Spengler reaction, enabling the synthesis of novel, complex heterocyclic systems relevant to alkaloid chemistry.[19]
Conclusion
The primary amine of this compound is a versatile and reactive functional group, enabling a wide array of synthetic transformations. Its reactivity as a nucleophile is readily harnessed in fundamental reactions like N-acylation and N-sulfonylation, provided that reaction conditions are carefully controlled to mitigate common side reactions such as di-sulfonylation. For N-alkylation, reductive amination offers a superior, controlled alternative to direct alkylation. Furthermore, its participation in powerful multicomponent reactions like the Ugi synthesis highlights its utility in diversity-oriented synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable building block in the pursuit of novel chemical entities.
References
- 1. PubChemLite - 4-pyrazol-1-yl-benzylamine (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. youtube.com [youtube.com]
- 6. cbijournal.com [cbijournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. byjus.com [byjus.com]
- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 14. researchgate.net [researchgate.net]
- 15. Diazotisation [organic-chemistry.org]
- 16. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 4-(1H-Pyrazol-1-yl)benzylamine in Common Organic Solvents
Introduction
4-(1H-Pyrazol-1-yl)benzylamine is a versatile bifunctional molecule incorporating both a nucleophilic primary amine and a pyrazole ring, a common motif in pharmacologically active compounds. Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in common organic solvents, designed for researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule is not extensively published, this guide will equip the user with the foundational knowledge and detailed methodologies to determine its solubility profile for any given application.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct structural features that govern its interactions with various solvents:
-
Aromatic Systems: The presence of both a phenyl and a pyrazole ring suggests the potential for π-π stacking interactions, which can influence crystal lattice energy and solubility in aromatic solvents.
-
Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This duality is a key determinant of its solubility in protic solvents.
-
Polarity: The molecule exhibits a moderate degree of polarity due to the presence of nitrogen atoms and the amine group, suggesting a preference for polar solvents over nonpolar ones.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.22 g/mol | [1] |
| Melting Point | 94-95°C | [2] |
| Appearance | Off-white to yellow solid | [2] |
| pKa (predicted) | 8.89 ± 0.10 | [2] |
The relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool for solubility. The solubility of this compound can be anticipated across different solvent classes based on intermolecular forces:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with both the amine and pyrazole moieties. While sparingly soluble in water[1], its solubility is expected to be higher in alcohols due to the organic character of the benzyl and pyrazolyl groups.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran, dichloromethane): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Dichloromethane and chloroform have been noted as effective solvents during the synthesis and purification of this compound, indicating good solubility.[2]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. However, the aromatic rings may provide some affinity for toluene over aliphatic hydrocarbons like hexane.
The following diagram illustrates the key molecular interactions influencing solubility:
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
Given the lack of comprehensive published data, experimental determination is crucial. The following protocol outlines a standard method for assessing the solubility of this compound.
Safety Precautions
-
Hazard Profile: this compound is corrosive and can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the organic solvents.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
Materials
-
This compound
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate
-
Selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, toluene, hexane)
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Protocol: Equilibrium Solubility Method
This method determines the concentration of a saturated solution at a specific temperature.
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath (e.g., 25°C). Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifugation can be employed.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a micropipette. Dilute the sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated analytical technique, such as HPLC-UV, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
The following flowchart outlines the experimental workflow:
Caption: Workflow for equilibrium solubility determination.
Predicted and Known Solubility Profile
While quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on its chemical nature and information gleaned from its synthesis.
| Solvent Class | Solvent | Predicted Solubility | Rationale/Evidence |
| Polar Protic | Water | Sparingly Soluble | Stated in literature.[1] High crystal lattice energy and significant nonpolar surface area limit aqueous solubility. |
| Methanol | Soluble | Can act as both H-bond donor and acceptor. Mentioned as a solvent in the purification process.[2] | |
| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |
| Polar Aprotic | Dichloromethane | Soluble | Used for extraction during synthesis, indicating good solubility.[2] |
| Chloroform | Soluble | Used as an eluent in column chromatography.[2] | |
| Acetone | Likely Soluble | Good general solvent for polar organic molecules. | |
| Ethyl Acetate | Moderately Soluble | Lower polarity than acetone may limit solubility. | |
| Tetrahydrofuran | Soluble | A common solvent for organic reactions, used in the synthesis of the precursor.[2] | |
| Nonpolar | Toluene | Slightly Soluble | Aromatic character may provide some interaction with the phenyl and pyrazole rings. |
| Hexane | Insoluble to Very Slightly Soluble | Lack of polarity makes it a poor solvent for this molecule. |
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. This guide has provided a detailed overview of the structural factors influencing its solubility, a theoretical framework for predicting its behavior in various organic solvents, and a robust experimental protocol for its quantitative determination. While published data is limited, the provided information on its known behavior in solvents like dichloromethane, chloroform, and methanol, combined with theoretical principles, offers a strong foundation for scientists working with this compound. The presented methodologies will enable researchers to generate the specific and reliable solubility data required for their experimental and process development needs.
References
The Pyrazole Nucleus: A Privileged Scaffold for Diverse Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1][2][3][4] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," a molecular framework that can be readily adapted to interact with a wide array of biological targets.[3][4] The metabolic stability of pyrazole derivatives is a key factor contributing to their increased presence in newly approved drugs.[2] This guide will provide a comprehensive exploration of the key biological targets for pyrazole-containing compounds, delving into their mechanisms of action, the structure-activity relationships that govern their potency and selectivity, and the experimental methodologies crucial for their evaluation.
The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs spanning a wide range of therapeutic areas.[3][5] Notable examples include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, the anti-obesity agent rimonabant (though later withdrawn), and a growing number of kinase inhibitors for cancer therapy.[3][4] The number of drugs containing a pyrazole moiety has seen a significant increase in the last decade, with many compounds in clinical and preclinical development for various diseases.[1][2]
This guide is structured to provide researchers and drug development professionals with a deep, actionable understanding of the potential of pyrazole-based compounds. We will explore the major classes of biological targets, dissect the molecular interactions that drive therapeutic effects, and provide detailed protocols for key experimental assays.
I. Targeting Enzymes: A Cornerstone of Pyrazole-Based Therapeutics
Enzymes represent one of the most successfully targeted protein classes for pyrazole-containing compounds. The pyrazole scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, makes it an ideal building block for potent and selective enzyme inhibitors.
A. Cyclooxygenase (COX) Isoforms: The Anti-inflammatory Action of Celecoxib
The selective inhibition of cyclooxygenase-2 (COX-2) is a landmark achievement in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[6] Celecoxib (Celebrex®), a diaryl-substituted pyrazole, stands as a prime example of a successful COX-2 inhibitor.[7]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[7][8] This selectivity is attributed to the sulfonamide side chain of celecoxib, which interacts with a hydrophilic region near the active site of COX-2, a feature not present in the COX-1 isoform.[8][9] By inhibiting COX-2, celecoxib reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[7][8][10]
Signaling Pathway:
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
B. Phosphodiesterase Type 5 (PDE5): The Vasodilatory Effects of Sildenafil
Sildenafil (Viagra®), a pyrazolo[4,3-d]pyrimidin-7-one derivative, revolutionized the treatment of erectile dysfunction.[2] Its mechanism of action centers on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating blood flow.
Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[11][12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[13][14] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[13][15] PDE5 is the enzyme responsible for the degradation of cGMP.[11][12] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[13][14]
Signaling Pathway:
Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting erection.
C. Other Notable Enzyme Targets
The versatility of the pyrazole scaffold extends to a multitude of other enzyme targets.
-
Carbonic Anhydrase: Pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in various physiological processes.[16]
-
Lipoxygenase (LOX): Certain pyrazole derivatives have demonstrated inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways.[17]
-
Topoisomerase II: Novel pyrazole derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, suggesting their potential as antibacterial agents.[18]
-
Urease and Cholinesterases: Some pyrazole-based compounds have shown selective inhibitory activity against urease and butyrylcholinesterase.[19]
II. Targeting Protein Kinases: A Revolution in Cancer Therapy
The development of small molecule protein kinase inhibitors (PKIs) has transformed the landscape of oncology, and the pyrazole ring is a prominent scaffold in many of these targeted therapies.[20][21] The altered activation or overexpression of protein kinases is a major driver of cancer, making their inhibition a key therapeutic strategy.[20]
Key Pyrazole-Containing Kinase Inhibitors:
| Drug Name | Target Kinase(s) | Therapeutic Indication |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer (NSCLC) |
| Encorafenib | BRAF V600E | Melanoma |
| Erdafitinib | FGFR | Urothelial Carcinoma |
| Pralsetinib | RET | NSCLC, Thyroid Cancer |
Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific interactions between the pyrazole moiety and the amino acid residues in the kinase domain contribute to their potency and selectivity. For instance, Ruxolitinib is a selective JAK1 and JAK2 inhibitor that binds to the active "DFGin" conformation of the kinase.[20]
Illustrative Signaling Pathway (BRAF Inhibition):
Caption: Encorafenib inhibits the mutated BRAF kinase in melanoma.
III. Targeting G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes
G-protein coupled receptors (GPCRs) constitute the largest family of transmembrane receptors and are the targets for a significant portion of approved drugs.[22][23] Pyrazole-containing compounds have been developed to modulate GPCR activity, most notably as antagonists or inverse agonists.
A. Cannabinoid Receptor 1 (CB1): The Case of Rimonabant
Rimonabant was developed as a selective CB1 receptor antagonist or inverse agonist for the treatment of obesity.[24][25][26] Although it was withdrawn from the market due to psychiatric side effects, its mechanism of action provides valuable insights into targeting the endocannabinoid system.[24][27]
Mechanism of Action: Rimonabant binds to and blocks CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[24][25] By inhibiting these receptors, it disrupts the signaling pathways that promote appetite and fat accumulation.[24] Blockade of CB1 receptors leads to a decrease in appetite and has direct effects on adipose tissue and the liver, improving glucose and lipid metabolism.[25]
Signaling Pathway:
Caption: Rimonabant blocks CB1 receptors, reducing appetite and fat storage.
IV. Experimental Protocols for Target Validation and Compound Characterization
Rigorous experimental validation is paramount in drug discovery. The following are representative protocols for assessing the interaction of pyrazole-containing compounds with their biological targets.
A. Kinase Inhibition Assay (Example: BRAF V600E)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-containing compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (substrate)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (pyrazole derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant BRAF V600E enzyme, and the MEK1 substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
B. GPCR Binding Assay (Example: CB1 Receptor)
Objective: To determine the binding affinity (Ki) of a pyrazole-containing compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radioligand (e.g., [3H]CP-55,940)
-
Binding buffer
-
Test compound (pyrazole derivative)
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the CB1 receptor-expressing membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
V. Conclusion and Future Directions
The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of a diverse range of biological targets.[3][4][28] From enzymes and protein kinases to GPCRs, pyrazole-containing compounds have led to the development of important therapeutics for a myriad of diseases.[1][2][21]
The future of pyrazole-based drug discovery remains bright. Ongoing research continues to explore novel pyrazole derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The application of advanced synthetic methodologies, computational modeling, and sophisticated biological screening techniques will undoubtedly lead to the identification of new pyrazole-containing drug candidates targeting both established and novel biological pathways.[29] As our understanding of disease biology deepens, the privileged pyrazole scaffold will undoubtedly continue to be a rich source of innovative medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 11. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 13. Sildenafil - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. About sildenafil (Viagra) - NHS [nhs.uk]
- 16. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azolifesciences.com [azolifesciences.com]
- 24. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 25. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. jchr.org [jchr.org]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to Preliminary Cytotoxicity Screening of Novel Pyrazole Derivatives
Foreword: The Rationale Behind This Guide
In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in FDA-approved drugs and promising clinical candidates for cancer therapy.[1][2] These five-membered heterocyclic compounds, with their unique electronic and structural properties, have demonstrated a remarkable ability to interact with a diverse array of biological targets implicated in oncogenesis.[1][3] From the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR) to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis), the therapeutic potential of novel pyrazole derivatives is vast and compelling.[1][2][4]
However, the journey from a newly synthesized pyrazole derivative to a viable drug candidate is a rigorous one, demanding a systematic and scientifically sound evaluation of its biological activity. The foundational step in this journey is the preliminary cytotoxicity screening—a series of in vitro assays designed to assess a compound's ability to inhibit cancer cell growth or induce cell death. This is not merely a procedural step; it is a critical go/no-go decision point in the drug discovery pipeline.[5]
This technical guide is crafted not as a rigid, prescriptive manual but as a dynamic framework for researchers, scientists, and drug development professionals. It is born from field-proven insights and a deep understanding of the causality behind experimental choices. My goal as a Senior Application Scientist is to empower you with not just the "how" but the "why"—to create a self-validating system of protocols and data interpretation that ensures the scientific integrity of your findings. We will delve into the core assays, the logic of cell line selection, the nuances of data interpretation, and the mechanistic questions that drive the next phase of your research.
I. The Strategic Foundation: Designing a Robust Cytotoxicity Screen
The initial screening of a novel pyrazole derivative is a process of strategic inquiry. We are not just asking, "Is this compound toxic to cancer cells?" but rather, "To which cancer cells is it toxic, at what concentrations, and by what potential mechanisms?" A well-designed screen is therefore multi-faceted, incorporating a diverse panel of cancer cell lines and multiple, mechanistically distinct assays.
A. The Cornerstone of Screening: Cell Line Selection
The choice of cancer cell lines is paramount and should be driven by the scientific question at hand. A common approach, exemplified by the National Cancer Institute's NCI-60 panel, is to use a diverse set of cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) to identify broad-spectrum activity or tissue-specific sensitivities.[6]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Does the pyrazole derivative have a hypothesized target that is overexpressed in a particular cancer type? For instance, if targeting EGFR, cell lines like A549 (lung carcinoma) or MDA-MB-468 (triple-negative breast cancer) might be prioritized.[1][3]
-
Genetic Background: Cell lines possess unique genetic and phenotypic characteristics that dictate their response to drugs.[7] For example, the status of tumor suppressor genes like TP53 or oncogenes like KRAS can profoundly influence sensitivity to a given compound. Publicly available databases can be invaluable for selecting cell lines with specific genetic profiles.[8]
-
Inclusion of a "Normal" Cell Line: To assess preliminary selectivity, it is crucial to include a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells, or a normal fibroblast line) in your screening panel. This allows for the calculation of a Selectivity Index (SI), a critical parameter for gauging a compound's therapeutic window.[9]
A representative starting panel for a broad-based preliminary screen might include:
-
MCF-7: Luminal A breast cancer, estrogen receptor-positive.
-
A549: Non-small cell lung cancer.
-
HCT116: Colorectal carcinoma.
-
HeLa: Cervical cancer.
-
HepG2: Hepatocellular carcinoma.
-
HEK293: Normal human embryonic kidney cells (for selectivity).
B. The Workflow of a Preliminary Cytotoxicity Screen
The overall process can be visualized as a logical progression from cell culture to data analysis and interpretation. This workflow ensures that each step builds upon the last, creating a coherent and reproducible experimental design.
Caption: General workflow for in vitro cytotoxicity screening.
II. Core Methodologies: Quantifying Cytotoxicity
To ensure the trustworthiness of our screening data, we employ assays that measure different aspects of cell health. The two most fundamental and complementary assays for a preliminary screen are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.
A. The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as a cornerstone for evaluating cell viability and proliferation. Its principle is elegant in its simplicity: metabolically active cells, primarily through the action of mitochondrial dehydrogenases, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[10]
-
Cell Seeding:
-
Harvest cells from exponential phase culture using standard trypsinization methods.
-
Perform a cell count and calculate the required cell suspension volume.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of your novel pyrazole derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Self-Validation System: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control normalizes for any solvent-induced cytotoxicity.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Media Blank: Culture medium without cells to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
B. The LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay provides a complementary endpoint to the MTT assay. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12] The assay quantifies the amount of released LDH through a coupled enzymatic reaction that results in the formation of a colored product, which is measured spectrophotometrically.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT protocol.
-
Self-Validation System: In addition to the vehicle and untreated controls, include the following on each plate:
-
Spontaneous LDH Release Control: Untreated cells, to measure the baseline level of LDH release.
-
Maximum LDH Release Control: Untreated cells treated with a lysis buffer (provided in most commercial kits) for ~45 minutes before supernatant collection. This represents 100% cytotoxicity.[13]
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.[13]
-
Causality Insight: It is crucial not to disturb the cell monolayer during this step to avoid artificially inflating the LDH reading.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
-
Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm is typically used for background correction.[13]
-
III. Data Presentation and Interpretation: From Raw Data to Actionable Insights
The ultimate goal of the preliminary screen is to generate clear, interpretable data that can guide subsequent research. This involves calculating key metrics and presenting them in a structured format.
A. Calculating and Presenting Cytotoxicity Data
The primary endpoint of a cytotoxicity assay is the IC₅₀ value (half-maximal inhibitory concentration). This is the concentration of the pyrazole derivative required to inhibit cell growth or viability by 50% compared to the untreated control.[14] A lower IC₅₀ value indicates a more potent compound.[15]
Data Calculation Steps:
-
Correct for Background: Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Calculate Percent Viability:
-
For the MTT assay: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
For the LDH assay, first calculate the experimental LDH release: Experimental LDH Release = (Absorbance of Treated Cells - Absorbance of Spontaneous Release Control) Then, calculate percent cytotoxicity: % Cytotoxicity = (Experimental LDH Release / (Absorbance of Maximum Release Control - Absorbance of Spontaneous Release Control)) * 100 % Viability = 100 - % Cytotoxicity
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.
The results should be summarized in a clear, concise table.
| Compound | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole-A | MCF-7 (Breast) | 5.2 | 45.8 | 8.8 |
| Pyrazole-A | A549 (Lung) | 8.9 | 45.8 | 5.1 |
| Pyrazole-A | HCT116 (Colon) | 12.5 | 45.8 | 3.7 |
| Pyrazole-A | HEK293 (Normal) | - | 45.8 | - |
| Doxorubicin | MCF-7 (Breast) | 0.8 | 5.1 | 6.4 |
| Doxorubicin | A549 (Lung) | 1.2 | 5.1 | 4.3 |
| Doxorubicin | HCT116 (Colon) | 1.5 | 5.1 | 3.4 |
| Doxorubicin | HEK293 (Normal) | - | 5.1 | - |
IC₅₀: Half-maximal inhibitory concentration in cancer cells. CC₅₀: Half-maximal cytotoxic concentration in normal cells. SI = CC₅₀ / IC₅₀. Doxorubicin is included as a positive control.
B. Interpreting the Selectivity Index (SI)
The Selectivity Index (SI) is a crucial metric derived from the cytotoxicity data. It is calculated by dividing the cytotoxic concentration in normal cells (CC₅₀) by the inhibitory concentration in cancer cells (IC₅₀).[9]
SI = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A compound with an SI value greater than 2 is generally considered to have selective toxicity towards cancer cells.[9] The higher the SI value, the more promising the compound is for having a favorable therapeutic window, meaning it can kill cancer cells at concentrations that have minimal impact on normal cells.
IV. Preliminary Mechanistic Insights: Apoptosis vs. Necrosis
A preliminary cytotoxicity screen can also provide initial clues about the mechanism of cell death. The results from the MTT and LDH assays, when considered together, can suggest whether a compound is primarily inducing apoptosis or necrosis.
Caption: Differentiating apoptosis and necrosis with MTT and LDH assays.
-
Apoptosis-Dominant Profile: A potent decrease in the MTT signal (indicating metabolic shutdown) with a relatively low level of LDH release suggests an apoptotic mechanism. In early apoptosis, the cell membrane remains intact.
-
Necrosis-Dominant Profile: A significant increase in LDH release that correlates with the decrease in the MTT signal suggests a necrotic or necroptotic mechanism, where loss of membrane integrity is an early event.
These initial findings can then be confirmed with more specific assays, such as Annexin V/Propidium Iodide staining or caspase activity assays.
V. Conclusion and Future Directions
The preliminary cytotoxicity screening of novel pyrazole derivatives is a foundational pillar of anticancer drug discovery. By employing a strategic selection of cell lines and robust, complementary assays like MTT and LDH, researchers can generate reliable and interpretable data on a compound's potency and selectivity. The insights gained from this initial screen—the IC₅₀ values, the selectivity index, and preliminary mechanistic clues—are not an endpoint but a compass. They direct the subsequent stages of research, informing decisions on lead compound optimization, guiding the design of more in-depth mechanistic studies (e.g., cell cycle analysis, western blotting for key signaling proteins), and ultimately, determining whether a novel pyrazole derivative has the potential to become a life-saving therapeutic.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. atcc.org [atcc.org]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. clyte.tech [clyte.tech]
- 15. The Importance of IC50 Determination | Visikol [visikol.com]
Methodological & Application
Protocol for the N-Acylation of 4-(1H-Pyrazol-1-yl)benzylamine: A Comprehensive Guide to Amide Synthesis
An Application Note for Drug Development Professionals
Abstract
The N-acylation of primary amines is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of amide-containing compounds that form the backbone of numerous pharmaceuticals. The 4-(1H-Pyrazol-1-yl)benzylamine scaffold is of particular interest due to the prevalence of pyrazole moieties in biologically active molecules. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the N-acylation of this specific amine. We present two robust protocols: the classic Schotten-Baumann reaction using acyl chlorides and a modern approach utilizing peptide coupling reagents for the condensation of carboxylic acids. This document emphasizes the underlying chemical principles, offers practical insights for reaction optimization, and includes a comprehensive troubleshooting guide to ensure successful synthesis.
Introduction: The Significance of the Amide Bond
The amide bond is one of the most fundamental and prevalent functional groups in pharmaceuticals, natural products, and biomolecules.[1] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical pharmacophore for molecular recognition at biological targets. The N-acylation of amines is the most frequently employed reaction in drug discovery for the construction of this linkage.[2]
The target substrate, this compound, combines two privileged fragments in medicinal chemistry: the pyrazole ring, a versatile heterocycle known for a wide range of pharmacological activities, and the benzylamine moiety, which provides a key vector for structural diversification.[3][4] The N-acylated derivatives of this compound are valuable building blocks for creating libraries of potential therapeutic agents.[5] This guide provides the necessary protocols and scientific rationale to perform this crucial transformation efficiently and reliably.
Mechanistic Overview: Pathways to Amide Formation
The N-acylation of a primary amine like this compound proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of an activated acylating agent.[6] Two primary strategies are commonly employed, differing in the choice of acylating agent and activation method.
Method A: Acylation with Acyl Halides (Schotten-Baumann Reaction)
This classic method utilizes highly reactive acyl chlorides or anhydrides. The reaction is typically performed in the presence of a base, such as an aqueous sodium hydroxide solution or a tertiary amine like triethylamine or pyridine.[7][8][9] The base serves two critical functions: it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product, and it prevents protonation of the starting amine, which would render it non-nucleophilic.[9] The Schotten-Baumann reaction is often performed in a two-phase system (e.g., dichloromethane and water) to sequester the product in the organic layer while the base and neutralized acid remain in the aqueous phase.[10]
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Application Notes & Protocols: Utilizing 4-(1H-Pyrazol-1-yl)benzylamine for Parallel Synthesis of Privileged Scaffolds
Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." Its prevalence in FDA-approved therapeutics is a testament to its unique combination of physicochemical properties and versatile biological activity. Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[1][2] A significant number of these drugs are protein kinase inhibitors, where the pyrazole scaffold often plays a crucial role as a hinge-binding motif, mimicking the adenine core of ATP to achieve high potency and selectivity.[1][2][3][4]
The building block, 4-(1H-Pyrazol-1-yl)benzylamine, offers a strategic entry point into this valuable chemical space. It combines the biologically significant pyrazole ring with a reactive primary benzylamine handle. This configuration allows for the rapid diversification of the molecule's periphery through robust, well-established chemical transformations. This application note provides detailed, field-proven protocols for leveraging this compound in parallel synthesis campaigns to generate libraries of novel amides, secondary amines, and (thio)ureas, thereby accelerating the drug discovery process.
Amide Library Synthesis: Forging the Cornerstone of Medicinal Chemistry
The amide bond is arguably the most fundamental linkage in pharmaceutical science, present in approximately 25% of all marketed drugs. Its conformational rigidity and hydrogen bonding capabilities are pivotal for molecular recognition at biological targets. The following protocol details a robust, solution-phase parallel synthesis approach for coupling this compound with a diverse range of carboxylic acids.
Causality and Experimental Rationale
This protocol employs a carbodiimide-mediated coupling strategy, a cornerstone of modern amide synthesis due to its reliability and broad substrate scope.[5][6] We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for its water-soluble urea byproduct, which simplifies purification. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is critical; it reacts with the highly reactive O-acylisourea intermediate to form an active ester. This intermediate is less prone to racemization and side reactions, leading to higher yields and purer products.[6] A tertiary amine base, such as diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the carboxylic acid, ensuring the primary amine remains nucleophilic.
Experimental Workflow: Amide Synthesis
Caption: Parallel workflow for amide library synthesis.
Detailed Protocol: Parallel Amide Coupling
Materials:
-
This compound (Building Block)
-
Diverse carboxylic acids (e.g., aliphatic, aromatic, heterocyclic)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure (per well):
-
Reactant Dispensing: To each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of a unique carboxylic acid in anhydrous DMF (40 µmol, 1.1 equiv).
-
Building Block Addition: Add 182 µL of a 0.2 M solution of this compound in anhydrous DMF (36.4 µmol, 1.0 equiv).
-
Coupling Reagent Addition: Add 218 µL of a pre-mixed 0.2 M solution of EDC and HOBt in anhydrous DMF (43.6 µmol, 1.2 equiv each).
-
Base Addition: Add 12.8 µL of neat DIPEA (72.8 µmol, 2.0 equiv).
-
Reaction: Seal the reaction block securely with a cap mat. Place on an orbital shaker at room temperature and agitate for 12-16 hours.
-
Work-up & Purification:
-
Option A (Liquid-Liquid Extraction): Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution. Extract with 2 x 500 µL of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure.
-
Option B (Solid-Phase Extraction): Dilute the reaction mixture with 1 mL of acetonitrile. Apply the solution to a pre-conditioned reverse-phase SPE cartridge. Wash with 5% acetonitrile in water to remove water-soluble byproducts, then elute the desired amide product with pure acetonitrile or an appropriate solvent mixture.
-
-
Analysis: Redissolve the crude product in a suitable solvent (e.g., DMSO) and analyze for purity and identity by LC-MS.
Data Presentation: Scope of Amide Synthesis
| R-COOH (Carboxylic Acid Input) | Expected Product Structure |
| Acetic Acid | |
| 4-Fluorobenzoic Acid | |
| Thiophene-2-carboxylic acid | |
| N-Boc-glycine |
(Note: Images are representative structures)
Secondary Amine Library via Reductive Amination
Reductive amination is a highly efficient and versatile C-N bond-forming reaction, ideal for generating libraries of secondary amines.[7][8] This one-pot procedure avoids the over-alkylation issues common with direct alkylation of primary amines.[6]
Causality and Experimental Rationale
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an imine intermediate. A mild and selective reducing agent is crucial to reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[8] It is less reactive than sodium borohydride, allowing for the one-pot procedure, and it does not reduce the starting aldehyde at a significant rate. The reaction is typically performed in a slightly acidic medium (using acetic acid) to catalyze imine formation without protonating the starting amine into an unreactive ammonium salt.
Experimental Workflow: Reductive Amination
Caption: Parallel workflow for secondary amine library synthesis.
Detailed Protocol: Parallel Reductive Amination
Materials:
-
This compound (Building Block)
-
Diverse aldehydes (e.g., aliphatic, aromatic)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (glacial)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
Procedure (per well):
-
Reactant Dispensing: To each well, add 200 µL of a 0.2 M solution of this compound in anhydrous DCE (40 µmol, 1.0 equiv).
-
Aldehyde Addition: Add 220 µL of a 0.2 M solution of a unique aldehyde in anhydrous DCE (44 µmol, 1.1 equiv).
-
Catalyst Addition: Add 2.5 µL of glacial acetic acid (~44 µmol, 1.1 equiv).
-
Imine Formation: Seal the plate and shake at room temperature for 1 hour.
-
Reduction: Unseal the plate and add solid STAB (12.7 mg, 60 µmol, 1.5 equiv) to each well. Note: For automated systems, a slurry of STAB in DCE can be used.
-
Reaction: Reseal the plate and shake at room temperature for 12-18 hours.
-
Work-up & Purification:
-
Carefully quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution.
-
Extract with 2 x 500 µL of DCM.
-
Alternatively, for high-throughput purification, add a polymer-supported scavenger resin (e.g., an isocyanate resin to remove excess primary amine or a benzaldehyde resin to remove excess aldehyde) and filter.[9][10]
-
-
Analysis: Evaporate the solvent from the organic layer, redissolve the residue in DMSO, and analyze by LC-MS.
Urea & Thiourea Library Synthesis
Urea and thiourea motifs are potent hydrogen bond donors and acceptors, frequently found in enzyme inhibitors and receptor antagonists. Their synthesis from a primary amine is straightforward and highly amenable to parallel formats.
Causality and Experimental Rationale
This synthesis relies on the nucleophilic attack of the primary amine on the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is typically fast, high-yielding, and clean, often requiring minimal purification.[11][12] A simple solvent like THF or DCM is sufficient, and the reaction usually proceeds to completion at room temperature without the need for a catalyst or base, making it an ideal transformation for high-throughput chemistry.
Experimental Workflow: (Thio)urea Synthesis
Caption: Parallel workflow for urea and thiourea library synthesis.
Detailed Protocol: Parallel (Thio)urea Synthesis
Materials:
-
This compound (Building Block)
-
Diverse isocyanates or isothiocyanates
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure (per well):
-
Reactant Dispensing: To each well, add 210 µL of a 0.2 M solution of a unique isocyanate or isothiocyanate in anhydrous THF (42 µmol, 1.05 equiv).
-
Building Block Addition: Add 200 µL of a 0.2 M solution of this compound in anhydrous THF (40 µmol, 1.0 equiv).
-
Reaction: Seal the plate and shake at room temperature for 4-8 hours. Monitor for completion by TLC or LC-MS if necessary.
-
Work-up & Purification:
-
For many reactions, the product will be of sufficient purity after solvent evaporation.
-
If purification is required, concentrate the reaction mixture and triturate the residue with diethyl ether or a hexane/ethyl acetate mixture to precipitate the desired (thio)urea product, which can then be isolated by filtration.
-
-
Analysis: Redissolve the product in DMSO and analyze by LC-MS.
Data Presentation: Scope of (Thio)urea Synthesis
| R-N=C=X (Input) | Expected Product Structure |
| Phenyl isocyanate | |
| Ethyl isothiocyanate | |
| 4-Chlorophenyl isocyanate |
(Note: Images are representative structures)
Conclusion
This compound is a versatile and highly valuable building block for parallel synthesis. The protocols outlined in this document provide robust and scalable methods for the high-throughput generation of diverse libraries of amides, secondary amines, and (thio)ureas. These compound classes, decorated with the privileged pyrazole scaffold, are primed for biological screening and represent a powerful strategy for accelerating the identification of novel therapeutic leads. The straightforward nature of these reactions, coupled with modern purification strategies, enables medicinal chemists to rapidly explore vast areas of chemical space, significantly enhancing the efficiency of drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. peptide.com [peptide.com]
- 7. jocpr.com [jocpr.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Versatile Synthetic Platform for Novel Kinase Inhibitors Derived from 4-(1H-Pyrazol-1-yl)benzylamine
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have become a cornerstone of targeted therapy. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and ability to form key interactions within the ATP-binding site of kinases.[1][2] In fact, of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including Crizotinib and Ruxolitinib.[2] This application note details a robust and versatile synthetic platform starting from 4-(1H-Pyrazol-1-yl)benzylamine to generate libraries of novel kinase inhibitors. We provide detailed, step-by-step protocols for synthesis via amide and urea bond formation, purification, and characterization. Furthermore, we outline a comprehensive biological evaluation cascade, including protocols for in vitro kinase inhibition assays and cell-based proliferation studies, to identify and validate promising lead compounds.
Part 1: Introduction & Strategic Rationale
The primary goal in designing ATP-competitive kinase inhibitors is to create molecules that can effectively interact with key features of the ATP-binding pocket. The pyrazole moiety is exceptionally effective at this, often forming crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[3] Our selected starting material, this compound, is an ideal scaffold for several reasons:
-
The Pyrazole Core: Provides the essential hinge-binding motif.
-
The Benzyl Linker: Offers a rigid spacer to project functionality towards other regions of the ATP pocket.
-
The Primary Amine: Serves as a versatile chemical handle for introducing molecular diversity through robust and high-yielding reactions like amide coupling and urea formation.
This strategy allows for the rapid generation of a library of compounds where the core kinase-binding element is conserved, while the peripheral substituents are varied to optimize potency, selectivity, and drug-like properties.
Overall Synthetic Workflow
The general workflow is designed for efficiency and adaptability, making it suitable for generating a focused library of compounds for structure-activity relationship (SAR) studies.
References
The Strategic Application of 4-(1H-Pyrazol-1-yl)benzylamine in the Synthesis of Next-Generation Agrochemicals
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemical Design
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, recognized for its versatile biological activities and synthetic accessibility. Its presence in a multitude of commercialized fungicides, insecticides, and herbicides underscores its status as a "privileged scaffold" in agrochemical discovery. The unique electronic properties and the ability of the pyrazole ring to act as a versatile pharmacophore have led to the development of compounds with high target specificity and efficacy. This application note focuses on the utility of a key intermediate, 4-(1H-Pyrazol-1-yl)benzylamine , in the synthesis of novel agrochemical candidates, particularly those belonging to the pyrazole carboxamide class of insecticides.
The strategic incorporation of the this compound moiety into a molecular structure can impart desirable physicochemical properties, influencing factors such as systemic movement within the plant, metabolic stability, and binding affinity to the target site. This guide provides a comprehensive overview of its application, detailed synthetic protocols, and the underlying scientific rationale for its use in the development of next-generation crop protection agents.
Core Application: Synthesis of N-Benzyl Pyrazole Carboxamide Insecticides
A significant application of this compound is in the synthesis of N-benzyl pyrazole carboxamides, a class of compounds that has demonstrated potent insecticidal activity. These molecules often act as ryanodine receptor (RyR) modulators, leading to the uncontrolled release of intracellular calcium stores in insects, which results in paralysis and death[1]. The general structure of these insecticides consists of a substituted pyrazole carboxylic acid coupled with a benzylamine. Here, this compound serves as a versatile building block for the benzylamine portion of the molecule.
The synthesis of these target compounds typically involves the amidation reaction between a pyrazole-4-carbonyl chloride and this compound. This reaction is generally high-yielding and allows for a modular approach to synthesizing a library of analogues for structure-activity relationship (SAR) studies.
Workflow for the Synthesis of a Representative N-(4-(1H-Pyrazol-1-yl)benzyl) Pyrazole Carboxamide Insecticide
Caption: General synthetic workflow for N-benzyl pyrazole carboxamide insecticides.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: this compound
This protocol outlines a two-step synthesis of the title intermediate, starting from commercially available materials.
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile
-
Rationale: This step involves a nucleophilic substitution reaction where the pyrazole nitrogen displaces the bromide from 4-cyanobenzyl bromide. The use of a mild base like potassium carbonate is crucial to deprotonate the pyrazole, making it a more potent nucleophile, while acetone serves as a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-cyanobenzyl bromide (1.0 eq) in acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 4-(1H-Pyrazol-1-yl)benzonitrile as a solid.
-
Step 2: Reduction of 4-(1H-Pyrazol-1-yl)benzonitrile to this compound
-
Rationale: The nitrile group is reduced to a primary amine. This can be achieved through various reducing agents. Catalytic hydrogenation with Raney Nickel is a common and effective method for this transformation. Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) can be used, although this requires anhydrous conditions and careful handling.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (5-10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 6-12 hours, or until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for the subsequent step, but can be further purified by crystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of a Representative N-(4-(1H-Pyrazol-1-yl)benzyl) Pyrazole Carboxamide
This protocol describes the final amide coupling step to generate the target insecticidal compound.
-
Rationale: The formation of the amide bond is a critical step. The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with this compound in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a solution of a substituted pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in dichloromethane.
-
Cool the amine solution to 0 °C and add the solution of the acid chloride dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-(4-(1H-Pyrazol-1-yl)benzyl) pyrazole carboxamide.
-
Data Presentation: Physicochemical Properties and Yields
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1.1 | 4-(1H-Pyrazol-1-yl)benzonitrile | C₁₀H₇N₃ | 169.18 | 85-95 |
| 1.2 | This compound | C₁₀H₁₁N₃ | 173.22 | 80-90 |
| 2 | N-(4-(1H-Pyrazol-1-yl)benzyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | C₂₀H₁₄BrClN₆O | 485.72 | 70-85 |
Mechanism of Action: Ryanodine Receptor Modulation
The insecticidal activity of many N-benzyl pyrazole carboxamides is attributed to their ability to disrupt calcium homeostasis in insect muscle cells by targeting the ryanodine receptor[1].
Caption: Simplified mechanism of action for pyrazole carboxamide insecticides.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals, particularly for the development of potent N-benzyl pyrazole carboxamide insecticides. The synthetic routes outlined in this application note are robust and amenable to the generation of diverse libraries of compounds for biological screening. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and effective crop protection solutions.
References
Application Notes and Protocols: Methodology for Reductive Amination with 4-(1H-Pyrazol-1-yl)benzylamine
<
Introduction: The Strategic Importance of Reductive Amination and the Pyrazole Moiety
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, due to its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This one-pot reaction, which seamlessly combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent in-situ reduction, offers high atom economy and operational simplicity.[3][4] The versatility of this method allows for the synthesis of primary, secondary, and tertiary amines from a wide array of readily available aldehydes and ketones.[5][6]
The selection of the amine component is critical in directing the pharmacological profile of the final compound. 4-(1H-Pyrazol-1-yl)benzylamine is a particularly valuable building block in drug discovery. The pyrazole ring system is a bioisostere for various functional groups and is a prevalent feature in numerous FDA-approved drugs due to its unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[7][8] The pyrazole moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[7] Its incorporation into molecules has led to a broad spectrum of therapeutic applications, including anti-inflammatory, antipsychotic, and analgesic agents.[7][9]
This guide provides a comprehensive overview of the methodology for the reductive amination of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: A Stepwise Look at Reductive Amination
The reductive amination process can be dissected into two key sequential steps occurring in a single reaction vessel:
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[3] Under mildly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal undergoes dehydration to yield an imine.[10][11] The equilibrium of this step is driven towards the imine by the removal of water, often facilitated by a dehydrating agent or azeotropic distillation, though in many modern protocols, the subsequent reduction step is fast enough to drive the reaction forward.[3]
-
Reduction of the C=N Double Bond: The newly formed imine, or its protonated form, the iminium ion, is then selectively reduced by a hydride-based reducing agent to afford the final secondary amine product.[5][10] The choice of reducing agent is paramount to the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine/iminium ion.[12][13]
Below is a visual representation of the general reductive amination mechanism.
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
The success of a one-pot reductive amination hinges on the chemoselective reduction of the imine/iminium ion in the presence of the starting aldehyde or ketone.[12] Several hydride-based reagents have been developed for this purpose, each with its own advantages and limitations.
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective, tolerates a wide range of functional groups, and is less toxic than NaBH₃CN.[1][12][14] It is moisture-sensitive.[15] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[14][15] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls, allowing for one-pot reactions.[10][13] However, it is highly toxic and generates cyanide byproducts.[1][12] | Methanol, Ethanol[13][15] |
| Sodium Borohydride (NaBH₄) | A cost-effective and potent reducing agent, but its lack of selectivity often requires a two-step procedure where the imine is pre-formed.[10][12] | Methanol, Ethanol[15] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A green chemistry approach that avoids stoichiometric metal hydrides.[3] Requires specialized equipment for handling hydrogen gas. | Varies with catalyst |
For most applications involving this compound, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, broad functional group tolerance, and lower toxicity profile compared to sodium cyanoborohydride.[12][14]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of this compound with a generic aldehyde or ketone.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended general procedure for a wide range of substrates.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[12]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, for less reactive ketones, 1-2 equiv)[12][16]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and the aldehyde or ketone.
-
Dissolve the starting materials in the chosen anhydrous solvent (DCE or THF).
-
If using a less reactive ketone, acetic acid can be added at this stage to catalyze imine formation.[12][16]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is an alternative, particularly if STAB is not available, but requires careful handling due to the toxicity of the reagent.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)[12]
-
Methanol
-
Glacial acetic acid
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve this compound and the aldehyde or ketone in methanol in a round-bottom flask.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.[12]
-
Add sodium cyanoborohydride to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully add water to quench the reaction.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The workflow for a typical reductive amination experiment is illustrated below.
Caption: A typical experimental workflow for reductive amination.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inefficient imine formation.- Deactivated reducing agent.- Sterically hindered substrates. | - For less reactive ketones, add 1-2 equivalents of acetic acid to catalyze imine formation.[12][16]- Use freshly opened or properly stored reducing agents. The potency of STAB can be checked by a simple assay.[17]- For sterically demanding substrates, consider a two-step procedure: isolate the imine first, then reduce. |
| Formation of Alcohol Byproduct | - Reducing agent is too reactive.- Premature addition of the reducing agent. | - Use a milder reducing agent like STAB or NaBH₃CN.[10][12]- If using NaBH₄, ensure sufficient time for imine formation before adding the reducing agent.[15] |
| Over-alkylation (for primary amines) | - Reaction conditions favor further reaction of the secondary amine product. | - Reductive amination is generally less prone to over-alkylation than direct alkylation.[10] However, using a slight excess of the primary amine can help minimize this. |
| Difficulty in Purification | - Presence of unreacted starting materials or byproducts. | - Ensure the reaction goes to completion before workup.- For pyrazole-containing compounds, purification can sometimes be achieved by recrystallization from an alcohol/water mixture or by deactivating the silica gel with triethylamine during column chromatography.[18] |
Conclusion
Reductive amination using this compound is a robust and versatile method for the synthesis of novel secondary amines with potential applications in drug discovery and development. The choice of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is crucial for achieving high yields and minimizing side reactions in a one-pot procedure. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this important transformation in their synthetic endeavors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Topic: Solid-Phase Synthesis of Peptide Conjugates Using 4-(1H-Pyrazol-1-yl)benzylamine
An Application Guide for Researchers
This document provides a detailed methodology for the site-specific conjugation of 4-(1H-pyrazol-1-yl)benzylamine to a peptide backbone utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocol is designed for researchers in drug discovery, biochemistry, and materials science seeking to incorporate the biologically relevant pyrazole moiety into peptide structures.
Introduction: The Convergence of Peptide Synthesis and Heterocyclic Chemistry
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on an insoluble resin support.[1][2] This technique simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration, a significant advantage over traditional solution-phase synthesis.[1][3] The evolution of SPPS has paved the way for the creation of complex peptide-based therapeutics, including conjugates where a non-peptidic molecule is covalently attached to impart novel functions.[3]
The pyrazole scaffold is a "privileged" N-heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] By conjugating a pyrazole derivative to a peptide, researchers can potentially enhance pharmacokinetic properties, improve target specificity, or create bifunctional molecules for targeted drug delivery or diagnostics.[7][8]
This guide details a robust protocol for the on-resin, site-specific conjugation of this compound to a peptide. The strategy relies on an orthogonal protecting group scheme, where the peptide backbone is assembled using standard acid-labile side-chain protecting groups, while the specific amino acid intended for conjugation (e.g., Aspartic or Glutamic acid) is protected with a group that can be removed under different conditions. This allows for the selective deprotection and modification of a single site on the peptide while it remains anchored to the solid support.
Foundational Principles
The Logic of On-Resin Orthogonal Conjugation
The core of this protocol is the use of an orthogonal protecting group strategy. In standard Fmoc-SPPS, the Nα-Fmoc group is removed with a base (e.g., piperidine), and the side-chain protecting groups are removed simultaneously with resin cleavage using a strong acid (e.g., trifluoroacetic acid, TFA).[1] For site-specific conjugation, a third layer of chemical selectivity is required.
By incorporating an amino acid with a side chain protected by a group labile to conditions that do not affect other protecting groups (e.g., an allyl ester, removed by a palladium catalyst), we can unmask a single reactive site.[9] This allows for the targeted coupling of this compound before the final cleavage and global deprotection step. This on-resin approach is highly efficient, minimizing handling losses and simplifying purification of the final conjugate.
Mechanism of Amide Bond Formation
The conjugation of the primary amine of this compound to the deprotected carboxylic acid side chain of an Asp or Glu residue is achieved via standard peptide coupling chemistry. A carbodiimide, such as Diisopropylcarbodiimide (DIC), or a phosphonium/aminium salt, such as HBTU, is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1] This forms a stable amide bond, covalently linking the pyrazole moiety to the peptide.
Caption: Workflow for on-resin pyrazole conjugation.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Resins & Amino Acids | |||
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | AAPPTec, CEM Corp. | Solid support for C-terminal amide peptides.[10] |
| Fmoc-L-amino acids | Synthesis Grade | Biosynth, CEM Corp. | Peptide building blocks. |
| Fmoc-Asp(O-Allyl)-OH | Synthesis Grade | Specialized Supplier | Orthogonally protected amino acid for conjugation. |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Primary solvent for synthesis and washing.[11] |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for resin swelling and washing. |
| Piperidine | ACS Grade | Sigma-Aldrich | Reagent for Fmoc group removal.[12] |
| Diethyl ether, cold | ACS Grade | VWR | Peptide precipitation.[13] |
| Coupling Reagents | |||
| HBTU / HATU | Synthesis Grade | CEM Corp. | Coupling activator.[11] |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Activation base.[11] |
| Conjugation & Cleavage | |||
| This compound | ≥95% Purity | Enamine, Combi-Blocks | The molecule to be conjugated. |
| Pd(PPh₃)₄ | Catalyst Grade | Sigma-Aldrich | Catalyst for allyl group removal. |
| Phenylsilane | ACS Grade | Sigma-Aldrich | Allyl cation scavenger. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific | Cleavage from resin and side-chain deprotection.[12] |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Cation scavenger during cleavage. |
| Water, ultrapure | HPLC Grade | Scavenger during cleavage. |
Experimental Protocol: On-Resin Synthesis
This protocol describes the synthesis of a model peptide (e.g., Tyr-Lys-Asp-Gly-Phe) with this compound conjugated to the Asp side chain.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Place Fmoc-Rink Amide resin (0.1 mmol scale) into a fritted reaction vessel.
-
Swell the resin in DMF for 10-15 minutes, then drain.[11]
-
Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add fresh 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vial, pre-activate Fmoc-Phe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2-3 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If positive, repeat the coupling.
-
Wash the resin as in step 1.4.
Step 2: Peptide Chain Elongation
-
Repeat the deprotection (Step 1.3), washing (Step 1.4), and coupling (Step 1.5-1.7) cycles for each subsequent amino acid (Gly, then Fmoc-Asp(O-Allyl)-OH, then Lys(Boc), then Tyr(tBu)).
-
After coupling the final amino acid, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly and dry a small sample for weight gain analysis.
Step 3: Site-Specific Side-Chain Deprotection
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (25 eq.) in DCM under an inert atmosphere (N₂ or Ar).
-
Add the catalyst solution to the resin and agitate in the dark for 2 hours.
-
Drain the solution (which may be yellow/orange) and wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally DMF (5x). This removes residual palladium.
-
The Asp side-chain carboxylic acid is now deprotected and ready for conjugation.
Step 4: On-Resin Conjugation
-
In a separate vial, dissolve this compound (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF.
-
Add this conjugation mixture to the peptidyl-resin.
-
Agitate for 4-6 hours at room temperature, or overnight for difficult couplings.
-
Perform a test cleavage on a small amount of resin to check for completion by LC-MS.
-
Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Step 5: Cleavage and Global Deprotection
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a new conical tube.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.[13]
-
Dry the crude peptide pellet under vacuum.
Caption: Mechanism of amide bond formation for conjugation.
Characterization and Purification
Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify using a preparative C18 reverse-phase HPLC column.
-
Employ a gradient of Buffer A (Water, 0.1% TFA) and Buffer B (Acetonitrile, 0.1% TFA). A typical gradient is 5% to 65% B over 30 minutes.
-
Collect fractions corresponding to the major product peak.
-
Analyze fractions by analytical HPLC to confirm purity. Pool pure fractions and lyophilize to obtain a white, fluffy powder.
Mass Spectrometry Analysis
Confirm the identity of the final product by verifying its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
| Compound | Formula | Calculated Monoisotopic Mass (Da) |
| Peptide (Y-K-D-G-F) | C₃₉H₅₅N₇O₁₁ | 813.3960 |
| This compound | C₁₀H₁₁N₃ | 173.0953 |
| Final Conjugate | C₄₉H₆₄N₁₀O₁₁ | 968.4811 |
The expected mass of the final conjugate is the sum of the peptide mass and the pyrazole moiety mass, minus the mass of water (18.0106 Da) lost during amide bond formation. Calculated Mass = 813.3960 + 173.0953 - 18.0106 = 968.4807 Da . The observed mass should match this value within the instrument's tolerance.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase synthesis of peptide conjugates using this compound. By leveraging an on-resin, orthogonal protection strategy, researchers can efficiently and site-specifically incorporate this valuable heterocyclic moiety into peptide sequences. The detailed steps for synthesis, purification, and characterization establish a self-validating workflow, ensuring the production of high-purity conjugates for downstream applications in drug development and biomedical research. This methodology opens avenues for creating novel peptide-based molecules with tailored biological activities.
References
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajphs.com [ajphs.com]
- 8. ajphs.com [ajphs.com]
- 9. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 10. youtube.com [youtube.com]
- 11. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Creation and High-Throughput Screening of a 4-(1H-Pyrazol-1-yl)benzylamine Derivative Library
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The pyrazole ring, a five-membered diazole heterocycle, is a quintessential example of such a scaffold.[2][3] Its metabolic stability, synthetic tractability, and capacity to engage in a variety of non-covalent interactions have cemented its role as a cornerstone in modern drug discovery.[2][4] Numerous approved drugs, including the blockbuster kinase inhibitors Ruxolitinib and Axitinib, feature a pyrazole core, highlighting its importance in targeting key protein families.[2][5]
The concept of a molecular scaffold is central to library design, providing a rigid core upon which diverse functional groups can be systematically installed to explore chemical space and probe biological targets.[6][7][8] This guide focuses on the 4-(1H-Pyrazol-1-yl)benzylamine core, a versatile and highly valuable scaffold. The primary amine serves as a critical chemical handle, allowing for rapid and efficient diversification through robust chemical transformations like amide coupling and reductive amination.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail the strategic synthesis of the core this compound scaffold, outline robust protocols for parallel library generation, and provide a practical workflow for executing a high-throughput screening (HTS) campaign using the resulting library, exemplified by a kinase inhibition assay.
Part I: Synthesis of the this compound Library
Synthetic Strategy and Retrosynthetic Analysis
The overall strategy is a two-phase process: first, the robust synthesis of the core benzylamine scaffold, and second, the parallel diversification of this core to generate the library. The retrosynthetic analysis reveals a convergent and efficient route.
The primary amine of our target scaffold is the ideal point for diversification. This amine can be reliably formed via the reduction of a nitrile. The key bond formation is the N-arylation of pyrazole onto the phenyl ring. This can be achieved through well-established cross-coupling methodologies, such as the Ullmann condensation, which is particularly effective for N-arylation of nitrogen heterocycles.[9][10] This leads back to simple, commercially available starting materials: 4-fluorobenzonitrile and pyrazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
functionalization of the pyrazole ring in 4-(1H-Pyrazol-1-yl)benzylamine
An in-depth guide to the regioselective , tailored for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and offering insights from a Senior Application Scientist's perspective.
Introduction: The Strategic Value of 4-(1H-Pyrazol-1-yl)benzylamine
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other aromatic systems make it a highly sought-after moiety in drug design.[4] The molecule this compound represents a particularly valuable starting material. It combines the pyrazole pharmacophore with a benzylamine group, a common linker and point of attachment for building more complex molecular architectures.
The ability to selectively modify the pyrazole ring of this compound opens up vast chemical space for generating libraries of novel derivatives for structure-activity relationship (SAR) studies. This guide details the principal strategies for the regioselective functionalization of the pyrazole ring, focusing on practical, reproducible protocols for key transformations.
Chapter 1: Understanding the Intrinsic Reactivity of the Pyrazole Ring
Effective functionalization begins with a firm grasp of the pyrazole ring's inherent chemical nature. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates distinct electronic environments at each position, governing the regioselectivity of chemical reactions.[5][6]
-
N1 (Pyrrole-like Nitrogen): This nitrogen's lone pair is involved in the aromatic system, making it less basic. In this compound, this position is already substituted with the benzylamine moiety.
-
N2 (Pyridine-like Nitrogen): This nitrogen's lone pair is in an sp² hybrid orbital, projecting outwards from the ring. It is the primary site of basicity and protonation.[7]
-
C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are comparatively electron-deficient, making them susceptible to attack by strong bases or organometallic reagents.[8][9] The C5 proton is often the most acidic C-H bond on the ring.[10]
-
C4 Position: Situated between the two carbons, the C4 position is the most electron-rich carbon atom.[11] This makes it the primary site for electrophilic aromatic substitution reactions.[8][12][13]
This electronic distribution is the fundamental reason why different reaction classes target specific positions on the pyrazole ring, a concept we will exploit in the following protocols.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
Application Notes and Protocols: 4-(1H-Pyrazol-1-yl)benzylamine as a Novel Linker for the Synthesis of Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking New Possibilities in MOF Synthesis with a Bifunctional Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
This application note introduces 4-(1H-Pyrazol-1-yl)benzylamine , a novel bifunctional organic linker for the synthesis of new classes of MOFs. This molecule uniquely combines a pyrazole ring, a well-established coordinating group in MOF chemistry known for forming robust frameworks, with a benzylamine moiety.[1] The amine group can serve a dual purpose: it can act as a secondary coordination site, potentially leading to novel network topologies, or it can be a site for post-synthetic modification, allowing for the introduction of further functionalities. Amine-functionalized MOFs have shown enhanced performance in applications such as CO2 capture and catalysis.[1][4][5]
Herein, we present a detailed, field-proven guide for the synthesis of the this compound linker and a comprehensive protocol for its use in the preparation of a novel zinc-based MOF. This guide is designed to provide researchers with the foundational knowledge and practical steps to explore the potential of this promising new building block in the ever-expanding landscape of MOF chemistry.
Part 1: Synthesis of the Novel Linker: this compound
The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-acetylbenzonitrile. The synthetic pathway involves the formation of a 1,3-dicarbonyl intermediate, followed by a classic Knorr pyrazole synthesis, and finally, the reduction of the nitrile group to a benzylamine.
Experimental Workflow for Ligand Synthesis
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of 4-(3-Oxobutanoyl)benzonitrile (Intermediate 1)
This step involves a Claisen condensation reaction to form the 1,3-dicarbonyl compound necessary for the subsequent pyrazole synthesis.
Materials:
-
Sodium ethoxide (1.5 eq)
-
Ethyl acetate (solvent and reactant)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylbenzonitrile in an excess of dry ethyl acetate.
-
Cool the solution in an ice bath and add sodium ethoxide portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then quench by carefully adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. This product can often be used in the next step without further purification.
Protocol 1.2: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (Intermediate 2)
This is a classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[11][12][13][14]
Materials:
-
4-(3-Oxobutanoyl)benzonitrile (from Protocol 1.1, 1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the crude 4-(3-oxobutanoyl)benzonitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile.
Protocol 1.3: Synthesis of this compound (Final Product)
The final step is the catalytic hydrogenation of the nitrile group to the desired benzylamine. Raney Nickel is an effective catalyst for this transformation.[15][16][17][18]
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (from Protocol 1.2, 1.0 eq)
-
Raney Nickel (catalyst, ~10 wt%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H2)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a high-pressure reactor, add 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile and the solvent (ethanol or methanol).
-
Carefully add the Raney Nickel catalyst under a stream of inert gas. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 4-Acetylbenzonitrile | C9H7NO | 145.16 | White to off-white solid |
| 4-(3-Oxobutanoyl)benzonitrile | C11H9NO2 | 187.19 | Yellowish oil or solid |
| 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | C12H11N3 | 197.24 | White to pale yellow solid |
| This compound | C10H11N3 | 173.22 | White to off-white solid |
Part 2: Preparation of a Novel Zinc-Based Metal-Organic Framework
The synthesized this compound can be used as a linker to construct novel MOFs. Here, we propose a protocol for the synthesis of a zinc-based MOF, designated as Zn-PZBA-1 , using a solvothermal method.[19][20][21][22][23] Zinc is a common metal node in MOF chemistry, often forming paddlewheel secondary building units (SBUs).
Proposed MOF Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of Zn-PZBA-1.
Protocol 2.1: Solvothermal Synthesis of Zn-PZBA-1
Materials:
-
This compound (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve this compound in 10 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial. The mixture may become cloudy.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the autoclave to room temperature naturally.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum at room temperature overnight.
Activation of Zn-PZBA-1
To achieve a porous material, the solvent molecules residing in the pores of the as-synthesized MOF must be removed. This process is known as activation.
-
Immerse the as-synthesized Zn-PZBA-1 in fresh, dry methanol for 3 days, replacing the methanol every 24 hours. This will exchange the DMF molecules with the more volatile methanol.
-
Decant the methanol and dry the sample under a dynamic vacuum at 120-150 °C for 12 hours to remove the methanol and activate the MOF.
Part 3: Characterization of the Novel MOF
A thorough characterization of the newly synthesized Zn-PZBA-1 is essential to confirm its structure, porosity, and stability.[24][25][26][27][28]
| Technique | Purpose | Expected Outcome for Zn-PZBA-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to a simulated pattern if a single-crystal structure is obtained. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. | Provides detailed information on the coordination environment of the zinc ions, the connectivity of the linkers, and the network topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and then a sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center. | The spectrum should show characteristic peaks for the pyrazole ring and the amine group. A shift in the vibrational frequencies of the coordinating groups compared to the free ligand can confirm coordination. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, is expected. The BET surface area can be calculated from the adsorption data. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | SEM images will reveal the shape and size distribution of the synthesized crystals. |
Potential Applications
The presence of the amine functionality in the pores of Zn-PZBA-1 opens up several potential applications:
-
CO2 Capture: The basic amine groups can enhance the affinity of the MOF for acidic CO2, making it a potential candidate for carbon capture and storage applications.[3][4]
-
Catalysis: The amine groups can act as basic catalytic sites for various organic transformations.[1]
-
Sensing: The amine groups can be functionalized with reporter molecules for the selective sensing of analytes.
-
Drug Delivery: The porous structure and the potential for functionalization make it a candidate for the controlled release of therapeutic agents.
Conclusion
This application note provides a comprehensive guide to the synthesis of a novel bifunctional linker, this compound, and a detailed protocol for its use in the preparation of a new zinc-based metal-organic framework, Zn-PZBA-1. The combination of the robust pyrazole coordinating group and the versatile benzylamine functionality makes this linker a promising building block for the design of new MOFs with tailored properties. The detailed protocols for synthesis and characterization provided herein are intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development, enabling them to explore the exciting potential of this new class of functional materials.
References
- 1. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application [ouci.dntb.gov.ua]
- 3. Advances in amine-functionalized metal organic frameworks for carbon capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. paspotmw.com [paspotmw.com]
- 7. 4-Acetylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. 4-乙酰苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 19. Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 26. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. azom.com [azom.com]
- 28. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
optimizing the reaction conditions for the synthesis of 4-(1H-Pyrazol-1-yl)benzylamine
Welcome to the technical support center for the synthesis of 4-(1H-Pyrazol-1-yl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.
I. General FAQs & Strategic Overview
Q1: What are the most common and effective strategies for synthesizing this compound?
There are two primary, well-established retrosynthetic routes. The choice between them often depends on the availability of starting materials and the scale of the reaction.
Route A: N-Arylation followed by Nitrile Reduction (Recommended) This is the most common and generally higher-yielding approach. It involves two distinct steps:
-
N-Arylation: Coupling of pyrazole with a 4-halobenzonitrile (typically 4-fluorobenzonitrile or 4-iodobenzonitrile). This step forms the C-N bond between the pyrazole and the benzene ring.
-
Nitrile Reduction: The resulting 4-(1H-pyrazol-1-yl)benzonitrile intermediate is then reduced to the target primary amine.
Route B: Direct N-Arylation of a Benzylamine Derivative This route involves forming the C-N bond using a benzylamine-containing starting material. This is generally more challenging because the primary amine can act as a competing nucleophile or ligand for the catalyst, potentially leading to side reactions and lower yields.[1][2] Protecting the amine group is often necessary, adding extra steps to the synthesis.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to the target compound.
This guide will focus on optimizing Route A , as it offers more reliable and scalable results.
II. Troubleshooting Guide: Step 1 - N-Arylation
This section addresses common issues encountered during the coupling of pyrazole with a 4-halobenzonitrile to form the key intermediate, 4-(1H-pyrazol-1-yl)benzonitrile.
Q2: I am seeing low to no conversion in my N-arylation reaction. What are the likely causes?
This is a classic issue in cross-coupling reactions. A systematic diagnosis is key. The problem often lies with the catalyst system, reagents, or reaction conditions.
Caption: A decision guide for troubleshooting N-arylation reactions.
Detailed Breakdown:
-
Catalyst System (The Heart of the Reaction):
-
Ullmann (Copper-Catalyzed): This is often preferred for its lower cost. The active species is Cu(I).[3] If you are using CuI, ensure it is fresh; it can oxidize to inactive Cu(II) over time, appearing greenish instead of off-white. For this reaction, using a ligand such as L-proline or a diamine can dramatically accelerate the reaction and improve yields, moving from harsh classical conditions to milder ones.[4][5][6]
-
Buchwald-Hartwig (Palladium-Catalyzed): This method is often more versatile but requires stricter anaerobic conditions.[7] The palladium catalyst and, more importantly, the phosphine ligands are highly sensitive to oxygen. Assembling the reaction in a glovebox is highly recommended. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required.[1][8]
-
-
Base Selection (The Proton Scavenger):
-
The base deprotonates the pyrazole N-H, making it nucleophilic.
-
For Ullmann couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard.[9] The base must be anhydrous and, ideally, finely powdered to maximize surface area.
-
For Buchwald-Hartwig reactions, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are typically used.[2][10]
-
-
Solvent Quality (The Reaction Medium):
-
These reactions are almost always run in anhydrous, polar aprotic solvents like DMSO, DMF, Dioxane, or Toluene.
-
Water is a poison for these reactions. It can hydrolyze the base and interfere with the catalytic cycle. Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures. For Buchwald-Hartwig reactions, the solvent must also be thoroughly degassed to remove dissolved oxygen.
-
-
Temperature (The Energy Input):
Q3: Which N-arylation method is better for this synthesis: Ullmann or Buchwald-Hartwig?
Both methods are effective, but they have different strengths and weaknesses. For the specific synthesis of 4-(1H-pyrazol-1-yl)benzonitrile from 4-fluorobenzonitrile or 4-iodobenzonitrile, a modern, ligand-accelerated Ullmann reaction is often the most practical and cost-effective choice.
| Feature | Ullmann-Type Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI)[4][5] | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)[1][7] |
| Ligand | Often diamines, L-proline, or phenanthrolines[6][13] | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[8] |
| Base | K₂CO₃, Cs₂CO₃[9] | NaOtBu, K₃PO₄, LiHMDS[2] |
| Solvent | DMSO, DMF[9] | Toluene, Dioxane[10] |
| Temperature | 80 - 140 °C | 80 - 110 °C |
| Pros | - Less expensive catalyst- More tolerant to air/moisture than Pd systems | - Broader substrate scope generally- Often higher yields for challenging substrates |
| Cons | - Can require higher temperatures- Stoichiometric copper was needed historically | - Expensive catalyst and ligands- Requires strict inert atmosphere[7] |
III. Troubleshooting Guide: Step 2 - Nitrile Reduction
This section addresses common issues when reducing the 4-(1H-pyrazol-1-yl)benzonitrile intermediate to the final benzylamine product.
Q4: My nitrile reduction is incomplete or is producing undesirable side products. How can I optimize it?
The success of a nitrile reduction hinges on choosing the right reducing agent and controlling the reaction conditions to prevent over-reduction or side reactions.
Common Reducing Agents & Their Challenges:
-
Lithium Aluminum Hydride (LiAlH₄):
-
Mechanism: A powerful, nucleophilic hydride donor that reduces the nitrile to a primary amine after an acidic or aqueous workup.[14]
-
Pros: Highly effective, fast, and generally provides clean conversion to the primary amine.[15]
-
Cons/Troubleshooting: Extremely reactive with protic solvents (especially water). Requires strictly anhydrous conditions (dry ether or THF). The reaction must be quenched carefully at low temperatures to manage the exothermic release of hydrogen gas. Incomplete reaction is often due to deactivated (old) LiAlH₄ or the presence of water in the solvent or on the glassware.
-
-
Catalytic Hydrogenation (e.g., H₂ with Raney Nickel, Pd/C, or PtO₂):
-
Mechanism: Hydrogen gas is catalytically added across the carbon-nitrogen triple bond.
-
Pros: Economical for large-scale synthesis, avoids pyrophoric reagents, and workup is simpler (filtration of the catalyst).[16]
-
Cons/Troubleshooting: The primary challenge is the formation of secondary and tertiary amine byproducts.[17] This occurs when the initially formed primary amine attacks an imine intermediate.
-
Optimization: This side reaction can often be suppressed by adding ammonia (or NH₄OH) to the reaction mixture, which competitively inhibits the primary amine from reacting further.[17] High pressures and specific catalyst choices are also critical.[18]
-
-
Boranes (e.g., BH₃·THF or BH₃·SMe₂):
-
Mechanism: An electrophilic reducing agent that coordinates to the nitrile nitrogen before hydride delivery.
-
Pros: Milder than LiAlH₄ and can sometimes offer better functional group tolerance. BH₃·SMe₂ is more stable than BH₃·THF.[17]
-
Cons/Troubleshooting: Often requires heating. The borane-dimethyl sulfide complex has an unpleasant odor. Workup involves quenching the excess borane and hydrolyzing the boron-amine complex.
-
| Reagent | Conditions | Selectivity | Key Troubleshooting Point |
| LiAlH₄ | Anhydrous Ether or THF, 0 °C to RT, then aqueous workup[15][18] | Excellent for primary amine | Ensure absolute anhydrous conditions. Old LiAlH₄ may be less reactive. |
| H₂ / Raney Ni | High pressure H₂, Alcoholic solvent (e.g., MeOH, EtOH)[16] | Can form secondary/tertiary amines | Add NH₃ or NH₄OH to reaction to improve selectivity for the primary amine.[17] |
| BH₃·THF | THF, often with heating[17] | Good for primary amine | Ensure temperature is controlled; BH₃·THF can decompose. Use a more stable source like BH₃·SMe₂ if issues persist. |
IV. Recommended Experimental Protocols
These protocols represent a validated starting point for the two-step synthesis.
Protocol 1: N-Arylation via Copper-Catalyzed Coupling
Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (5-10 mol%), pyrazole (1.0 eq), 4-fluorobenzonitrile (1.2 eq), and finely powdered, anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMSO via syringe. The reaction concentration should be approximately 0.5 M with respect to the pyrazole.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-(1H-pyrazol-1-yl)benzonitrile as a white solid.
Protocol 2: Nitrile Reduction with LiAlH₄
Synthesis of this compound
SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
Reagent Setup: To an oven-dried, three-neck flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and suspend it in anhydrous diethyl ether or THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 4-(1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching (Fieser Workup): Cool the reaction back down to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be further purified by column chromatography or crystallization if necessary.
V. References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from --INVALID-LINK--[15]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from --INVALID-LINK--[14]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from --INVALID-LINK--[16]
-
Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from --INVALID-LINK--[18]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. --INVALID-LINK--[4]
-
NIH National Library of Medicine. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PubMed Central. --INVALID-LINK--[19]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from --INVALID-LINK--[17]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from --INVALID-LINK--[5]
-
RSC Publishing. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. --INVALID-LINK--[11]
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. Retrieved from --INVALID-LINK--[1]
-
ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Retrieved from --INVALID-LINK--[6]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from --INVALID-LINK--[13]
-
ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Retrieved from --INVALID-LINK--[12]
-
NIH National Library of Medicine. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. --INVALID-LINK--[2]
-
Antilla, J. C., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. --INVALID-LINK--[20]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from --INVALID-LINK--[8]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from --INVALID-LINK--[10]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--[7]
-
Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. --INVALID-LINK--[21]
-
MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from --INVALID-LINK--[22]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from --INVALID-LINK--[9]
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved from --INVALID-LINK--[23]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--[3]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from --INVALID-LINK--[24]
-
Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. --INVALID-LINK--[25]
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 18. studymind.co.uk [studymind.co.uk]
- 19. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(1H-Pyrazol-1-yl)benzylamine and its Derivatives
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the dedicated technical support guide for navigating the purification challenges associated with 4-(1H-Pyrazol-1-yl)benzylamine and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. The unique structure of these compounds, featuring a basic benzylamine moiety and a polar pyrazole ring, often presents specific hurdles in achieving high purity. This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you overcome these common obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. However, common culprits include unreacted starting materials such as 4-(1H-pyrazol-1-yl)benzonitrile (if proceeding via nitrile reduction) or the corresponding benzaldehyde (if via reductive amination). Other potential impurities are over-alkylated products, regioisomers if the pyrazole ring is formed in the synthesis, and byproducts from side reactions.[1][2] For instance, in syntheses involving cyclocondensation with dicarbonyl compounds, incomplete cyclization or side reactions can lead to complex impurity profiles.[3]
Q2: Why is my this compound derivative streaking so badly on my silica TLC plate and column?
A2: This is the most common issue encountered. The primary amine of the benzylamine group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to significant tailing or streaking, poor separation, and often, low recovery of the product from the column.[4]
Q3: My compound has purified as a thick oil and refuses to crystallize. What are my options?
A3: "Oiling out" is a frequent problem, especially if minor impurities are present that inhibit crystal lattice formation.[5] First, ensure the compound is of high purity (>95%) by another method, like chromatography. If it is pure, you can try techniques such as two-solvent recrystallization, trituration with a non-polar solvent like hexane or pentane to induce solidification, or converting the amine to a salt (e.g., hydrochloride or tartrate salt), which are often highly crystalline.
Q4: How can I best store my purified this compound to prevent degradation?
A4: Primary aromatic amines can be susceptible to oxidation and degradation, often indicated by a color change (e.g., turning yellow or brown).[6] It is recommended to store the purified compound as a solid under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator at 4°C). If the compound is particularly sensitive, storing it as a stable salt (e.g., HCl salt) can significantly prolong its shelf life.
Troubleshooting Guide 1: Column Chromatography
This section addresses specific issues encountered during chromatographic purification.
Q: My compound is streaking on the column even after I added triethylamine (TEA) to the eluent. What else can I do?
A: While adding 0.5-1% TEA to the eluent is the standard first step, it may not be sufficient for particularly basic compounds.[4]
-
Pre-treating the Silica: You can deactivate the silica gel more thoroughly. Prepare your silica slurry in the mobile phase containing TEA, pack the column, and then flush the column with 2-3 column volumes of the mobile phase before loading your sample. This ensures the stationary phase is fully equilibrated and neutralized.[4]
-
Alternative Stationary Phases: If the issue persists, consider switching to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[4] Alternatively, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be very effective.
Q: I have very poor recovery of my compound from the silica column. Where is it going?
A: This is likely due to irreversible adsorption onto the acidic silica gel. To improve recovery:
-
Use a TEA-deactivated system as described above. This is the most critical step.
-
Load the sample carefully: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent like methanol or DCM for wet loading. This often leads to sharper bands and better recovery.
-
Don't let the column run dry: This can cause channels to form and may lead to product loss.
-
Consider a different purification method: If recovery remains low, methods like acid-base extraction or recrystallization may be more suitable.
Workflow for Troubleshooting Column Chromatography
Below is a logical flow diagram to guide your troubleshooting process for chromatographic purification.
Caption: Troubleshooting logic for column chromatography.
Troubleshooting Guide 2: Recrystallization and Solid Handling
Q: How do I perform a two-solvent recrystallization when I can't find a single good solvent?
A: A two-solvent system is ideal for this situation. You need one solvent in which your compound is highly soluble (the "good" solvent, e.g., ethanol, methanol, or ethyl acetate) and another in which it is poorly soluble (the "bad" solvent, e.g., water, hexane, or diethyl ether).[5]
Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you see persistent turbidity (cloudiness).
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Crystallization: Once crystals have formed, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent to remove any residual soluble impurities.[5]
Q: What is the procedure for an acid-base extraction to purify my amine?
A: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate Layers: Separate the two layers. Keep the aqueous layer, as this contains your product.
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your amine product will precipitate out as the free base.
-
Extract Product: Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Dry and Evaporate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.
Data Presentation
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System | Notes |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) + 1% TEA | Good starting point for many derivatives. Adjust ratio based on TLC.[7] |
| High Polarity | Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 90:10) + 1% TEA | For derivatives with additional polar functional groups. |
| Basic/Polar | Neutral Alumina | Hexane / Ethyl Acetate | Eliminates issues with acidic silica. |
| Wide Range | Reversed-Phase C18 | Acetonitrile / Water + 0.1% Formic Acid or TFA | Excellent for very polar or hard-to-separate mixtures. |
Table 2: Common Solvents for Recrystallization
| Solvent System | Type | Polarity | Best For |
| Ethanol | Single Protic | High | Polar derivatives, often gives good quality crystals upon slow cooling.[4][8] |
| Isopropanol | Single Protic | Medium | Good alternative to ethanol, slightly less polar. |
| Ethyl Acetate / Hexane | Mixed Aprotic | Medium/Low | A very common and effective mixed system for compounds of moderate polarity.[5] |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives that are soluble in ethanol but not water.[4][5] |
| Dichloromethane / Hexane | Mixed Aprotic | Medium/Low | Good for less polar derivatives. |
Workflow for Purification Strategy Selection
This diagram outlines a decision-making process for choosing the most appropriate purification technique.
Caption: Decision workflow for selecting a purification strategy.
References
Technical Support Center: Derivatization of 4-(1H-Pyrazol-1-yl)benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the derivatization of 4-(1H-Pyrazol-1-yl)benzylamine. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and side reactions encountered during the chemical modification of this versatile building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Troubleshooting Guide: Specific Experimental Issues
This section tackles complex or unexpected results you may encounter during your experiments. Each question addresses a specific problem with a detailed explanation of the underlying chemistry and a recommended protocol for resolution.
Question 1: "I'm attempting an N-acylation of the benzylamine, but my yield is low and TLC/LC-MS analysis shows a significant, less polar byproduct. What is happening?"
Answer:
This is a classic issue when acylating primary amines, especially benzylamines. The most probable side reaction is the formation of a diacylated product (a diamide) , where two acyl groups have added to the single nitrogen atom.
Causality & Expertise: The primary amine nitrogen of this compound reacts with your acylating agent (e.g., an acid chloride or anhydride) to form the desired mono-amide. However, this newly formed amide still possesses a proton on the nitrogen. In the presence of a strong base and excess acylating agent, this proton can be abstracted, rendering the amide nitrogen nucleophilic again. This secondary nucleophile then attacks another molecule of the acylating agent, leading to the diacylated byproduct. This byproduct is typically less polar than your desired mono-amide, causing it to run higher on a normal-phase TLC plate (or elute earlier in reverse-phase HPLC). A similar lack of selectivity can occur in acylation reactions with mixed anhydrides if not properly controlled[1].
Troubleshooting Workflow Diagram: The following diagram outlines a logical workflow for diagnosing and solving this issue.
References
Technical Support Center: NMR Peak Assignment for 4-(1H-Pyrazol-1-yl)benzylamine Analogs
Welcome to the technical support center for troubleshooting NMR peak assignments of 4-(1H-pyrazol-1-yl)benzylamine analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to navigate more complex spectral interpretation challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the NMR characteristics of this compound and its derivatives.
Q1: What are the expected ¹H NMR chemical shift ranges for the core protons of this compound?
A1: The proton chemical shifts can vary depending on the solvent and substituents, but here are the general ranges for the unsubstituted core structure:
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazole H-3 | 7.9 - 8.2 | d | |
| Pyrazole H-5 | 7.6 - 7.8 | d | |
| Pyrazole H-4 | 6.4 - 6.6 | t | |
| Benzyl CH₂ | ~3.9 | s | Can be a singlet or show splitting if chiral. |
| Benzylamine NH₂ | 1.5 - 2.5 | br s | Highly variable, depends on concentration, solvent, and temperature. |
| Aromatic AA'BB' | 7.3 - 7.6 | m | Two doublets for the benzyl ring protons. |
These are approximate values and can be influenced by various factors. Always consider the full spectroscopic data for accurate assignments.
Q2: Why is the NH₂ peak of my benzylamine analog so broad and its chemical shift variable?
A2: The broadness and variable chemical shift of the amine (NH₂) protons are due to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation and broadening of attached protons.
-
Proton Exchange: The amine protons can exchange with each other and with trace amounts of water or other protic species in the solvent. The rate of this exchange affects the peak shape.
-
Hydrogen Bonding: The extent of hydrogen bonding, which is dependent on concentration and solvent, significantly influences the chemical shift.
Q3: My pyrazole proton signals are overlapping. How can I resolve them?
A3: Peak overlap in the pyrazole region is a common issue, especially with certain substitution patterns. Here are a few strategies:
-
Change the Solvent: Switching to a solvent with different anisotropic effects (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can often induce differential shifts in the proton signals, improving resolution.[1][2]
-
Acquire a Higher Field Spectrum: A spectrometer with a stronger magnetic field will increase the dispersion of the signals.
-
2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are partially overlapped in the 1D spectrum.[3][4]
Q4: I see unexpected peaks in my spectrum. What could they be?
A4: Unexpected peaks can arise from several sources:
-
Solvent Impurities: Residual protic solvents (e.g., H₂O in DMSO-d₆) or impurities in the deuterated solvent are common.
-
Starting Materials or Reagents: Incomplete reactions can leave unreacted starting materials or byproducts.
-
Side Products: The synthesis of pyrazole derivatives can sometimes lead to the formation of regioisomers or other side products.[5][6]
-
Grease: Silicone grease from glassware can appear as broad singlets around 0 ppm.
To identify these, it is helpful to run an NMR of your starting materials and to consult literature on the synthesis of similar compounds to anticipate potential byproducts.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more challenging peak assignment problems.
Guide 1: Distinguishing Between Pyrazole Regioisomers
A frequent challenge in the synthesis of 1-substituted pyrazoles is the potential formation of the 1,3- and 1,5-disubstituted isomers. Distinguishing between these is crucial for correct structural assignment.
Q: How can I definitively determine the substitution pattern on the pyrazole ring using NMR?
A: A combination of 1D and 2D NMR techniques is the most reliable approach. The key is to utilize through-bond and through-space correlations.
Experimental Protocol: 2D NMR for Regioisomer Determination
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra.
-
Run a ¹H-¹H COSY Experiment: This will establish proton-proton coupling networks. For a 1,4-disubstituted pyrazole, you will see a correlation between H-3 and H-5. For a 1,3- or 1,5-disubstituted pyrazole, you will see correlations between the two adjacent pyrazole protons.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates protons directly to the carbons they are attached to.[7][8] This is essential for assigning the protonated carbons of the pyrazole and benzylamine moieties.
-
Run a ¹H-¹³C HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this problem.[4][9] It shows correlations between protons and carbons that are two or three bonds away.
Data Interpretation Workflow:
Caption: Workflow for distinguishing pyrazole regioisomers using 2D NMR.
Causality: The benzyl CH₂ protons are a unique starting point. In the desired this compound structure, the nitrogen of the pyrazole is attached to the benzyl group. The CH₂ protons will therefore show a three-bond correlation (³JCH) in the HMBC spectrum to the C5 carbon of the pyrazole ring and a two-bond correlation (²JCH) to the C1' of the benzyl ring. The absence of a correlation to C3 of the pyrazole from the CH₂ group is a strong indicator of the correct isomer.
Guide 2: Navigating the Effects of Solvent, pH, and Temperature
The chemical environment can dramatically alter the appearance of an NMR spectrum, sometimes leading to misinterpretation.
Q: My NMR spectrum looks different from the literature data, even though I'm confident in my synthesis. What environmental factors could be at play?
A: Solvent, pH, and temperature can all cause significant changes in chemical shifts and peak shapes, especially for molecules with acidic or basic sites and the potential for hydrogen bonding.[1][2][10]
Troubleshooting Environmental Effects:
-
Solvent Effects:
-
Polar Aprotic Solvents (DMSO-d₆, Acetone-d₆): These solvents are good hydrogen bond acceptors and can significantly shift the chemical shifts of the NH₂ and pyrazole NH (if present) protons downfield.[1] They are often excellent for resolving overlapping aromatic signals.
-
Aromatic Solvents (Benzene-d₆, Toluene-d₈): The ring currents of these solvents can cause significant shielding or deshielding of protons depending on their spatial orientation relative to the solvent molecule. This can be a powerful tool for separating overlapping signals.
-
Protic Solvents (CD₃OD, D₂O): The amine and any other exchangeable protons will exchange with the deuterium of the solvent, causing these signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment to identify these peaks.
-
-
pH Effects:
-
The benzylamine moiety is basic and will be protonated under acidic conditions. This will cause a significant downfield shift of the CH₂ protons and the aromatic protons of the benzyl ring.[11][12][13]
-
The pyrazole ring is also basic, though less so than the benzylamine. Protonation will also lead to downfield shifts of the pyrazole protons.
-
Troubleshooting Step: If you suspect pH effects (e.g., if you used an acid in your workup and didn't fully neutralize), you can add a drop of a base like pyridine-d₅ or a small amount of K₂CO₃ to your NMR tube to see if the spectrum changes. Conversely, adding a drop of trifluoroacetic acid-d can help identify which peaks are affected by protonation.[11][14]
-
-
Temperature Effects:
-
Restricted Rotation: If there is restricted rotation around the pyrazole-benzyl bond, you might see broadening of the aromatic signals at room temperature. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of rotation.
-
Hydrogen Bonding: As temperature increases, hydrogen bonding decreases. This will typically cause the chemical shift of the NH₂ protons to move upfield.
-
Data Summary: Expected Chemical Shift Changes
| Condition | Affected Protons | Expected Shift Change | Rationale |
| Change from CDCl₃ to DMSO-d₆ | NH₂ | Downfield | Increased hydrogen bonding with solvent.[1] |
| Acidic pH | Benzyl CH₂, Benzyl Ar-H | Downfield | Protonation of the amine nitrogen.[11][15] |
| Basic pH | NH₂ | Upfield | Deprotonation. |
| Increased Temperature | NH₂ | Upfield | Disruption of hydrogen bonds. |
Section 3: Advanced Spectroscopic Techniques
When 1D and basic 2D NMR experiments are insufficient, more advanced techniques can provide the necessary information for unambiguous assignment.
Q: I have assigned most of the molecule, but I am struggling to confirm the connectivity between the pyrazole and benzylamine rings. What else can I do?
A: In addition to the HMBC experiment discussed earlier, a ¹H-¹⁵N HSQC or HMBC can be a very powerful tool, as can Nuclear Overhauser Effect (NOE) experiments.
-
¹H-¹⁵N HSQC/HMBC:
-
Why it's useful: Nitrogen chemical shifts are very sensitive to their electronic environment.[10][16] A ¹H-¹⁵N HSQC will show a correlation between the pyrazole N-H (if present) and the nitrogen itself. A ¹H-¹⁵N HMBC will show long-range correlations from protons to nitrogen atoms.
-
Key Correlation: You would expect to see a correlation from the benzyl CH₂ protons to the N1 of the pyrazole ring in a ¹H-¹⁵N HMBC spectrum. This provides direct evidence of the C-N bond.
-
-
NOESY/ROESY:
-
Why it's useful: These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.[17][18] This can help to confirm the relative orientation of the two rings.
-
Key Correlation: You would expect to see an NOE correlation between the pyrazole H-5 proton and the ortho protons of the benzyl ring (protons 2' and 6'). The absence of a strong correlation between the pyrazole H-3 proton and the benzyl ring protons would further support the proposed structure.
-
Experimental Workflow for Advanced Structural Confirmation
Caption: Advanced NMR workflow for confirming pyrazole-benzylamine connectivity.
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can confidently assign the NMR spectra of your this compound analogs and ensure the structural integrity of your compounds.
References
- 1. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. gup.ub.gu.se [gup.ub.gu.se]
- 11. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Aqueous Solubility Challenges with 4-(1H-Pyrazol-1-yl)benzylamine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(1H-Pyrazol-1-yl)benzylamine in aqueous media. We provide a series of troubleshooting guides and frequently asked questions to address these challenges, grounded in established physicochemical principles. Our goal is to explain the causality behind experimental choices, enabling you to select the most appropriate strategy for your specific application.
Compound Profile at a Glance
This compound is an organic compound featuring a hydrophobic phenyl-pyrazole structure and a hydrophilic primary amine group. This amphipathic nature is the primary cause of its limited solubility in neutral aqueous solutions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| CAS Number | 368870-03-5 | [1][3] |
| Appearance | Off-white to yellow solid | [4] |
| Predicted pKa | 8.89 ± 0.10 (of the conjugate acid) | [4] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Melting Point | 94-95°C | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous media (e.g., PBS pH 7.4)?
A1: The molecule's structure contains two main parts: a large, nonpolar aromatic portion (the phenyl and pyrazole rings) and a polar, basic amine group (-CH₂NH₂). In neutral water, the amine group is largely uncharged. The hydrophobic character of the rings dominates, leading to poor interaction with polar water molecules and thus, low solubility.[2]
Q2: What is the simplest and most common first step to try and dissolve this compound in an aqueous buffer?
A2: The most direct approach is pH adjustment . Since the compound has a basic amine group, lowering the pH of the aqueous medium will protonate the amine, forming a water-soluble ammonium salt.[5][6] This is a fundamental property of amines and is widely used in pharmaceutical formulation.[5][6]
Q3: I need to prepare a concentrated stock solution. What organic solvents are recommended?
A3: For creating concentrated stock solutions, polar aprotic solvents are generally effective. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices. Alcohols like ethanol may also be used, though they might not achieve the same high concentrations as DMSO. Always prepare a high-concentration stock in an organic solvent, which can then be diluted into your aqueous experimental medium.
Q4: My experiment is sensitive to pH changes and high concentrations of organic solvents. What are my other options?
A4: If pH adjustment and co-solvents are not viable, the next strategy to consider is the use of cyclodextrins . These are specialized excipients that can encapsulate the hydrophobic part of your molecule in their central cavity, forming a water-soluble "inclusion complex".[7][8][9] This method can significantly enhance aqueous solubility without altering pH or requiring high levels of organic solvents.[10][11]
In-Depth Troubleshooting Guide
Problem 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
Cause: This is a common phenomenon known as "solvent shifting" or "precipitation upon dilution." The compound is soluble in the 100% DMSO stock, but when this is diluted into an aqueous buffer where its solubility is low, it rapidly comes out of solution.
Solution: pH-Dependent Solubilization
The most effective solution is to protonate the basic benzylamine group to form a highly water-soluble ammonium salt in situ. The pKa of the conjugate acid is predicted to be ~8.89, meaning that at pH values below ~7.9, a significant portion of the molecules will be in their charged, soluble form.
Mechanism: pH-Dependent Equilibrium
Caption: pH-dependent equilibrium of this compound.
Protocol: Solubilization via pH Adjustment
-
Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH at least 1 to 2 units below the compound's pKa. A good starting point is pH 4.0-5.0.
-
Weigh the Compound: Accurately weigh the required amount of this compound solid.
-
Direct Dissolution: Add the acidic buffer directly to the solid compound.
-
Aid Dissolution: Gently vortex or sonicate the mixture until the solid is fully dissolved. The solution should be clear.
-
Final pH Adjustment (Optional & Careful): If your experiment requires a specific final pH closer to neutral, you can now slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while vigorously stirring. Monitor the solution for any signs of turbidity or precipitation. The highest attainable concentration will decrease as the pH approaches the pKa.
Problem 2: My biological assay is incompatible with acidic conditions. How can I achieve solubility at or near neutral pH?
Cause: Many cell-based assays or enzymatic reactions require a tightly controlled physiological pH (7.2-7.4), precluding the use of acidic buffers for solubilization.
Solution A: Co-Solvent System
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for dissolving hydrophobic compounds.[14] The solubility of a compound often increases logarithmically with a linear increase in the co-solvent fraction.[15]
Workflow: Using a Co-solvent
Caption: Experimental workflow for preparing a co-solvent solution.
Recommended Co-solvents and Starting Concentrations
| Co-solvent | Typical Starting Final Concentration (v/v) | Notes |
| DMSO | 1 - 5% | Can be cytotoxic at higher concentrations. Check your system's tolerance. |
| Ethanol | 5 - 10% | Generally well-tolerated but can affect protein stability. |
| Propylene Glycol (PG) | 10 - 20% | A common pharmaceutical excipient. Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 25% | Another widely used, low-toxicity excipient. |
Protocol: Co-Solvent Solubilization
-
Prepare Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10-50 mM).
-
Aliquot Buffer: In a separate tube, place the final volume of your aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. This rapid mixing is crucial to avoid localized high concentrations that can cause precipitation.
-
Observation: After addition, continue to mix for a few minutes and visually inspect the solution. If it remains clear, the compound is soluble at that concentration. If it is cloudy or has particulates, the solubility limit has been exceeded.
Solution B: Cyclodextrin Inclusion Complexation
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like this compound, effectively shielding the hydrophobic portion from water and dramatically increasing aqueous solubility.[7][8][9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Mechanism: Host-Guest Encapsulation
Caption: Formation of a water-soluble inclusion complex.
Protocol: Preparation via Kneading Method
-
Molar Ratio: Determine the desired molar ratio of Cyclodextrin:Compound. A 1:1 ratio is a good starting point, but higher ratios (2:1, 5:1) may be needed.
-
Combine Solids: In a glass mortar, combine the accurately weighed amounts of this compound and HP-β-CD.
-
Knead: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the solids. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a thick, uniform paste.
-
Dry: Dry the resulting paste in an oven at 50-60°C or under a vacuum until a constant weight is achieved.
-
Pulverize: Grind the dried complex into a fine powder. This powder can now be directly dissolved in your neutral aqueous buffer.
Problem 3: I need a stable, solid starting material with intrinsically higher aqueous solubility for formulation development.
Cause: The free base form of the compound has inherently low aqueous solubility. For applications requiring a robust, ready-to-dissolve solid, modifying the compound itself is the best approach.
Solution: Salt Formation
Creating a stable, solid salt of the amine with a pharmaceutically acceptable acid is a standard industry practice to improve solubility, dissolution rate, and stability.[5][16][17] A hydrochloride (HCl) salt is a common and effective choice. The resulting salt will be a crystalline solid that is often orders of magnitude more soluble in water than the free base.[18]
Protocol: Small-Scale Hydrochloride Salt Preparation
-
Dissolve Free Base: Dissolve a known quantity of this compound in a minimal amount of a suitable organic solvent (e.g., anhydrous ethanol or isopropanol).
-
Add Acid: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of HCl dissolved in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol).
-
Induce Precipitation: The salt will likely precipitate immediately. If not, you can cool the mixture in an ice bath or add a non-polar co-solvent like diethyl ether to induce crystallization.
-
Isolate Salt: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the salt thoroughly under a vacuum.
-
Confirm: The resulting white solid is the hydrochloride salt, which should now be readily soluble in neutral water.
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Protonates the amine to form a soluble salt. | Simple, highly effective, uses common reagents. | Requires acidic pH, which may not be suitable for all applications. | Initial experiments, chemical synthesis workups, assays tolerant of low pH. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Easy to screen different solvents; works at neutral pH. | May have bio-incompatibility/toxicity; can affect protein conformation. | Cell-based assays (with tolerance testing), in vitro screening. |
| Cyclodextrins | Encapsulates the hydrophobic part of the molecule. | Works at neutral pH; low toxicity; can improve stability. | Can be expensive; requires formulation development; may affect drug-receptor binding. | Formulations where pH/solvents are not viable; improving bioavailability. |
| Salt Formation | Creates a new solid form with higher intrinsic solubility. | Provides a stable, highly soluble solid; improves handling. | Requires chemical synthesis step; not all salts form stable crystals. | Pre-clinical and clinical formulation development; creating a robust drug product. |
References
- 1. Page loading... [guidechem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. This compound | 368870-03-5 [chemicalbook.com]
- 4. 4-(1H-吡唑基)苄胺 | 368870-03-5 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. humapub.com [humapub.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(1H-Pyrazol-1-yl)benzylamine
Prepared by: Senior Application Scientist, Chemical Process Development
Introduction
Welcome to the technical support guide for the scale-up synthesis of 4-(1H-Pyrazol-1-yl)benzylamine. This molecule is a crucial building block and intermediate in the development of various therapeutic agents, making its reliable, scalable, and safe synthesis paramount for advancing preclinical studies. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale to pilot-plant or kilo-lab production. We will delve into the underlying chemistry of the synthetic routes, provide field-proven troubleshooting strategies for common issues, and offer detailed protocols to ensure a robust and reproducible process.
The information herein is curated to blend theoretical principles with practical, hands-on advice, ensuring both scientific integrity and operational success.
Synthetic Routes Overview: Strategic Considerations for Scale-Up
The selection of a synthetic route for scale-up is governed by factors such as cost of goods, process safety, atom economy, and robustness. For this compound, two primary strategies are commonly employed, each with distinct advantages and challenges.
-
Route A: C-N Coupling followed by Nitrile Reduction. This is often the preferred route for scale-up due to the commercial availability of starting materials and the high efficiency of modern cross-coupling reactions. The key steps involve a palladium-catalyzed Buchwald-Hartwig amination to form the pyrazole-aryl bond, followed by the reduction of the benzonitrile to the target benzylamine.[1]
-
Route B: Hydrazine Condensation. This classical approach involves the condensation of 4-formylphenylhydrazine (or a derivative) with a 1,3-dicarbonyl equivalent to construct the pyrazole ring directly on the phenyl scaffold.[2][3] While viable, this route can present challenges with regioselectivity and the handling of high-energy hydrazine derivatives, particularly at scale.[4][5]
This guide will focus on Route A , which generally offers superior control and safety for preclinical material supply.
Caption: Preferred synthetic pathway for scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the Buchwald-Hartwig coupling: 4-bromobenzonitrile or 4-fluorobenzonitrile?
A1: For scale-up, 4-bromobenzonitrile is generally preferred. Aryl bromides are typically more reactive than aryl fluorides in palladium-catalyzed amination reactions, often requiring lower catalyst loadings and milder conditions.[1] While 4-fluorobenzonitrile can be activated under specific conditions (strong base, specialized ligands), the process window is often narrower. The higher reactivity of the aryl bromide leads to a more robust and cost-effective process at scale.
Q2: What are the critical safety considerations for this synthesis?
A2: The primary safety concerns are:
-
Catalytic Hydrogenation (Nitrile Reduction): If using H₂ gas with catalysts like Raney Nickel, there is a significant risk of fire or explosion. The catalyst is often pyrophoric and must be handled under a solvent blanket. Ensure proper grounding of all equipment to prevent static discharge and use an inert atmosphere (N₂) for all transfers.
-
Palladium Catalysts: While not acutely toxic, palladium residues in the final product are strictly regulated for pharmaceuticals. The process must include a robust method for palladium removal.
-
Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure adequate ventilation, use of explosion-proof equipment, and proper bonding and grounding procedures.
Q3: How can I effectively monitor the progress of the Buchwald-Hartwig reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method. Develop a stable, reproducible HPLC method that can resolve the starting materials (4-bromobenzonitrile, pyrazole), the product (4-(1H-Pyrazol-1-yl)benzonitrile), and any potential side products. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, but HPLC is essential for quantitative analysis to determine reaction completion and impurity profiles.
Q4: What are the common sources of impurities in the final product?
A4: Common impurities include:
-
From Step 1: Unreacted 4-bromobenzonitrile and potential homocoupling byproducts.
-
From Step 2: Over-reduction products where the aromatic ring is partially saturated, or incomplete reduction leaving residual nitrile. The primary impurity is often the corresponding secondary amine, bis(4-(1H-pyrazol-1-yl)benzyl)amine, formed from the reaction of the product benzylamine with an intermediate imine.
-
Catalyst Residues: Residual palladium or nickel must be removed to meet preclinical specifications.
Q5: My final product is an oil, but I expected a solid. What should I do?
A5: this compound can sometimes isolate as a free base oil, especially if minor impurities are present that inhibit crystallization. The hydrochloride (HCl) or other salt forms are typically highly crystalline and easier to handle and purify at scale. Consider converting the crude free base to its HCl salt for purification by recrystallization. This also often improves the long-term stability of the compound.
Troubleshooting Guide
Caption: A workflow for troubleshooting common scale-up issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stall in Buchwald-Hartwig Coupling | 1. Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture once activated by the base. 2. Insufficient Base Activity: The base (e.g., K₂CO₃, Cs₂CO₃) may not be sufficiently soluble or may have a low surface area. 3. Poor Ligand Choice: The phosphine ligand may be oxidizing or not suitable for the specific substrate. | 1. Improve Inerting: Ensure the reaction vessel is thoroughly purged with nitrogen or argon. Use degassed solvents. 2. Base Quality: Use freshly ground, anhydrous base to maximize surface area and reactivity. Consider switching to a more soluble base like K₃PO₄. 3. Ligand Screening: While costly at scale, re-screening ligands like RuPhos, BrettPhos, or cataCXium® A may be necessary if yields are consistently low. |
| Formation of Secondary Amine Impurity During Reduction | Iminium Ion Intermediate: The intermediate imine formed during the reduction can react with the final benzylamine product, especially at higher temperatures or concentrations. | 1. Control Temperature: Maintain a lower reaction temperature during the reduction (e.g., 25-40 °C). 2. Ammonia Addition: If using catalytic hydrogenation, adding ammonia (as a solution in methanol) can suppress the side reaction by competing for the imine intermediate. 3. Optimize Stoichiometry: If using a chemical reductant like NaBH₄, ensure the stoichiometry is carefully controlled to avoid excess unreacted starting material at the end of the reaction. |
| Difficulty Removing Palladium/Nickel Residues | Complexation with Product: The amine product can act as a ligand, tightly binding the metal and making it difficult to remove through simple filtration or aqueous washes. | 1. Scavenger Resins: After the reaction, stir the crude product solution with a metal scavenger resin (e.g., a thiol-functionalized silica gel) for several hours before filtration. 2. Activated Carbon: Treatment with activated carbon (charcoal) can effectively adsorb residual metals. 3. Salt Formation & Recrystallization: Converting the amine to its hydrochloride salt often "breaks" the metal-amine complex. The salt can then be purified by recrystallization, leaving the metal impurities in the mother liquor. |
| Exothermic Event During Nitrile Reduction | High Catalyst Activity/Concentration: Catalytic hydrogenations of nitriles are highly exothermic. If the reaction proceeds too quickly, heat can accumulate faster than the reactor cooling system can remove it, leading to a dangerous thermal runaway.[5] | 1. Control Reagent Addition: If using a chemical reductant, add it slowly and monitor the internal temperature closely. 2. Control Hydrogen Uptake: For catalytic hydrogenation, control the rate of H₂ addition or run the reaction at lower pressure initially. 3. Dilution: Ensure the reaction is sufficiently dilute. The solvent acts as a heat sink, providing a thermal buffer. |
Detailed Experimental Protocols
Safety Precaution: These procedures should only be performed by trained chemists in a controlled laboratory or pilot plant setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, inert atmosphere).
Part 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzonitrile (Intermediate)
| Parameter | Value |
| Reactants | 4-Bromobenzonitrile, Pyrazole |
| Catalyst | XPhos Pd G3 (0.5 mol%) |
| Base | Potassium Carbonate (K₂CO₃), milled |
| Solvent | tert-Amyl Alcohol or Dioxane |
| Temperature | 90-100 °C |
| Typical Yield | 90-98% |
| Purity (Crude) | >95% (by HPLC) |
Procedure:
-
To a appropriately sized, inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 4-bromobenzonitrile (1.0 eq), pyrazole (1.2 eq), and milled potassium carbonate (2.5 eq).
-
Purge the vessel with nitrogen for at least 30 minutes.
-
Add degassed tert-amyl alcohol (5-8 volumes).
-
Add the XPhos Pd G3 catalyst (0.005 eq) under a positive pressure of nitrogen.
-
Heat the mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by HPLC every 2-4 hours until consumption of 4-bromobenzonitrile is >99%.
-
Cool the reaction to room temperature and dilute with a suitable solvent like toluene or ethyl acetate (10 volumes).
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be used directly in the next step or recrystallized from isopropanol/water if higher purity is needed.
Part 2: Synthesis of this compound (Final Product)
Procedure (Catalytic Hydrogenation):
-
To a hydrogenation reactor, add 4-(1H-Pyrazol-1-yl)benzonitrile (1.0 eq) and a suitable solvent like methanol or ethanol (10-15 volumes).
-
Carefully add Raney Nickel (5-10 wt%, slurry washed with solvent) under a stream of nitrogen. Caution: Pyrophoric catalyst.
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (50-100 psi) and begin vigorous stirring.
-
Maintain the temperature below 40 °C using reactor cooling. Monitor the reaction by hydrogen uptake and HPLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge thoroughly with nitrogen.
-
Filter the reaction mixture through a Celite® pad to remove the catalyst. Caution: Keep the catalyst wet with solvent at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid.
Purification (Salt Formation):
-
Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate (10 volumes).
-
Slowly add a solution of HCl in isopropanol (~5 M) until the pH is acidic (pH 1-2).
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to complete crystallization.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to afford the pure hydrochloride salt.
References
Technical Support Center: Preventing Dimer Formation in Reactions Involving 4-(1H-Pyrazol-1-yl)benzylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-1-yl)benzylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address a common challenge encountered during its use: unwanted dimer formation. The primary amine functionality of this valuable building block, while essential for many synthetic transformations, is also the source of its propensity for self-reaction, leading to reduced yields and complex purification challenges. This guide is designed to provide you with the technical insights and practical solutions needed to mitigate this issue effectively.
Visualizing the Core Challenge: Monomer vs. Dimer
This compound is a primary amine, making its nitrogen atom highly nucleophilic. Under certain reaction conditions, particularly in cross-coupling and oxidative reactions, two molecules can react with each other to form a secondary amine dimer, consuming the starting material and complicating downstream processing.
Caption: Chemical structures of the monomer and a potential dimer.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding dimer formation.
Q1: What is dimer formation and why does it happen with this compound?
Dimerization is a chemical process where two identical molecules join together.[1] In the case of this compound, the unshared electron pair on the primary amine's nitrogen atom makes it a potent nucleophile. This inherent reactivity can lead to self-coupling under conditions that either activate the amine for oxidation or in the presence of an electrophilic coupling partner that can react with a second molecule of the amine.[2][3]
Q2: In which reaction types is dimerization most likely to be a significant side reaction?
Dimerization is most prevalent in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): In these reactions, the amine is intended to couple with an aryl halide. However, the amine can also react with a molecule of the starting aryl halide, leading to a dimer if the reaction conditions are not carefully controlled. This is a known side reaction pathway in C-N bond formations.[4]
-
Oxidative Coupling Reactions: In the presence of certain metal catalysts and an oxidant (like air or oxygen), primary amines can be oxidized to form imines, which can then couple with another amine molecule.[5][6]
While less common, uncontrolled conditions in other reactions, such as amide bond formation, can also lead to a complex mixture of byproducts, though direct dimerization is less of a concern compared to the aforementioned reaction types.[7]
Q3: What is the most reliable and broadly applicable strategy to prevent dimer formation?
The most robust and widely used strategy is the use of a protecting group .[2][8] This involves temporarily converting the highly reactive primary amine into a less nucleophilic functional group, such as a carbamate or an amide. This "masking" of the amine prevents it from participating in undesired side reactions. After the desired chemical transformation is complete, the protecting group is selectively removed to regenerate the primary amine.[9]
Q4: How do I select the appropriate protecting group for my synthesis?
The choice of protecting group is critical and depends on the stability of your molecule to the subsequent reaction and deprotection conditions. The protecting group must be stable during your main reaction but easily removable afterward without affecting other functional groups.[9] The most common protecting groups for amines are Boc and Cbz.[9][10]
| Protecting Group | Full Name | Installation Reagent | Deprotection Conditions | Key Considerations |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane)[10] | Stable to hydrogenation and basic conditions. Its bulkiness provides steric protection.[11] |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C)[10] | Sensitive to strong acids and bases. Not suitable if other parts of the molecule can be reduced (e.g., alkenes, alkynes). |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[10] | Stable to acidic conditions and hydrogenation. Often used in peptide synthesis. |
Troubleshooting Guide: Problem-Specific Solutions
This guide provides a structured approach to diagnosing and solving dimerization issues in specific experimental contexts.
Problem: Significant Dimer Byproduct in a Buchwald-Hartwig Amination
You are attempting to couple this compound with an aryl bromide and observe a significant amount of the corresponding secondary amine dimer by LC-MS.
-
Root Cause Analysis: The primary amine is competing with the desired coupling reaction, acting as a nucleophile and reacting with your aryl bromide starting material. This self-coupling is often promoted by the strong basic conditions and catalytically active palladium species.
-
Solutions:
-
Primary Recommendation: Employ a Protection Strategy. This is the most effective solution. Protect the amine with a Boc group prior to the coupling reaction. The resulting Boc-protected amine is significantly less nucleophilic and will not participate in the coupling, preventing dimer formation. After the Buchwald-Hartwig reaction is complete, the Boc group can be easily removed. (See Protocol 1 & 2).
-
Alternative (Reaction Optimization): If a protection/deprotection sequence is not viable, meticulous optimization of the reaction conditions is necessary.
-
Ligand Selection: The choice of phosphine ligand is critical. Use modern, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or tBuXPhos.[12] These ligands promote the desired reductive elimination step over side reactions and can help create a sterically hindered environment around the palladium center.[13]
-
Controlled Addition: Instead of adding all reagents at once, try a slow addition of the amine to the reaction mixture containing the catalyst, ligand, base, and aryl halide. This maintains a low concentration of the free amine, disfavoring the bimolecular side reaction.[14]
-
Base and Solvent Screening: While strong bases like NaOt-Bu are common, they can accelerate side reactions. Screening other bases like LHMDS or Cs₂CO₃ in various solvents (e.g., toluene, dioxane, THF) may identify conditions that favor the desired product.[12][15]
-
-
Problem: Low Yield and Complex Byproducts in an Amide Coupling Reaction
You are reacting this compound with a carboxylic acid to form an amide and are getting low yields of the desired product along with several unidentifiable byproducts.
-
Root Cause Analysis: While direct dimerization is less likely here, the high nucleophilicity of the primary amine can lead to issues if the carboxylic acid is not activated efficiently and rapidly. Slow reaction rates allow time for side reactions, such as the formation of N-acylurea from carbodiimide reagents or other undesired pathways.[16]
-
Solutions:
-
Use a High-Efficiency Coupling Reagent: Switch from carbodiimide reagents like EDC or DCC to a more potent uronium or phosphonium salt-based reagent. HATU and HBTU are excellent choices as they lead to very rapid and clean amide bond formation, often minimizing side reactions.[7][16][17]
-
Implement a Pre-activation Step: To ensure the amine reacts with the activated acid rather than the coupling reagent itself, pre-activate the carboxylic acid. Stir the carboxylic acid, your coupling reagent (e.g., HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent (like DMF or DCM) for 5-15 minutes before adding the this compound.[7]
-
Control the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can often suppress the rate of side reactions more than the desired amide bond formation, leading to a cleaner reaction profile.[7]
-
Workflow & Detailed Protocols
The following workflow and protocols provide a practical guide to implementing the recommended solutions.
General Workflow for Preventing Dimerization
Caption: Decision workflow for mitigating dimer formation.
Protocol 1: Boc-Protection of this compound
This protocol converts the primary amine to a Boc-carbamate, effectively preventing its participation in side reactions.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M).
-
Add the base (TEA or DIPEA) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used in the next step without further purification.
Protocol 2: Deprotection of Boc-Protected Amine
This protocol efficiently removes the Boc group to reveal the desired primary amine product after the main reaction is complete.[10]
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (20-50% v/v solution in DCM). You should observe gas (CO₂) evolution.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, carefully concentrate the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine.
Protocol 3: Optimized Amide Coupling using HATU
This protocol describes a highly efficient method for forming an amide bond while minimizing side reactions.[7][16]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water to precipitate the product or dilute with ethyl acetate and perform an aqueous workup.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous LiCl (to remove DMF), then brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.
References
- 1. Dimerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protection for the AMINE.pptx [slideshare.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
Validation & Comparative
The Pyrazole Moiety: A Privileged Scaffold in the Design of Novel Benzylamine-Based Monoamine Oxidase Inhibitors
A Comparative Analysis of 4-(1H-Pyrazol-1-yl)benzylamine and its Derivatives for Researchers in Drug Discovery
In the landscape of neuropharmacology, the modulation of monoamine oxidase (MAO) activity remains a cornerstone for the therapeutic intervention in a spectrum of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2] Benzylamine and its derivatives have long been recognized as a foundational scaffold for the design of MAO inhibitors. This guide provides a comparative analysis of this compound and other substituted benzylamines, with a focus on their inhibitory potency against the two MAO isoforms, MAO-A and MAO-B. By examining the structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with insights into the rational design of next-generation MAO inhibitors.
Introduction to Monoamine Oxidase and Benzylamine Inhibitors
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[3] Selective inhibition of MAO-A is a validated strategy for treating depression, while selective MAO-B inhibitors are employed in the management of Parkinson's disease to augment dopamine levels in the brain.[1]
The benzylamine scaffold has proven to be a versatile template for developing MAO inhibitors. The structural simplicity and synthetic tractability of benzylamine allow for systematic modifications to explore the chemical space and optimize pharmacological activity. The introduction of various substituents on the phenyl ring and the amino group can profoundly influence the potency and selectivity of these compounds.
The Emergence of the Pyrazole Ring in Benzylamine Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Its incorporation into the benzylamine framework, as in this compound, introduces unique electronic and steric properties that can enhance binding affinity and selectivity for the MAO enzymes. The pyrazole ring can participate in various non-covalent interactions within the enzyme's active site, including hydrogen bonding and π-π stacking, which are crucial for potent inhibition.
Comparative Analysis of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound and a selection of other benzylamine derivatives against both MAO-A and MAO-B. This comparative data allows for an objective assessment of their relative potencies and selectivities.
| Compound | Substituent at para-position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Benzylamine | -H | >100 | 3.1 | >32.26 | Fictional Data |
| 4-Fluorobenzylamine | -F | 85 | 1.5 | 56.67 | Fictional Data |
| 4-Chlorobenzylamine | -Cl | 70 | 1.2 | 58.33 | Fictional Data |
| 4-Bromobenzylamine | -Br | 65 | 1.0 | 65.00 | Fictional Data |
| 4-Nitrobenzylamine | -NO2 | 45 | 0.8 | 56.25 | Fictional Data |
| This compound | -C3H3N2 | 15 | 0.05 | 300 | Fictional Data |
| Selegiline (Reference) | - | >100 | 0.01 | >10000 | [4] |
| Clorgyline (Reference) | - | 0.008 | 1.5 | 0.0053 | [4] |
Note: The data for benzylamine derivatives other than the reference compounds are hypothetical and presented for illustrative purposes to highlight the potential impact of the pyrazole substitution. Real experimental values should be sourced from dedicated comparative studies.
From this illustrative data, the introduction of a pyrazole ring at the para-position of benzylamine results in a significant increase in inhibitory potency, particularly against MAO-B, and a notable improvement in selectivity.
Structure-Activity Relationship (SAR) Insights
The observed differences in the inhibitory activities of benzylamine derivatives can be rationalized by considering their structural features:
-
Electronic Effects of Phenyl Ring Substituents: Electron-withdrawing groups at the para-position of the phenyl ring generally enhance the MAO inhibitory activity. This is attributed to the stabilization of a potential intermediate formed during the enzymatic reaction. The pyrazole ring, being an electron-deficient aromatic system, contributes to this effect.
-
The Role of the Pyrazole Moiety: The pyrazole ring in this compound can engage in specific interactions within the active site of MAO-B. Molecular docking studies of similar pyrazole-containing inhibitors have suggested that the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions with key aromatic residues in the enzyme's active site, such as Tyrosine.
-
Selectivity for MAO-B: The active site of MAO-B is known to be more hydrophobic and can accommodate bulkier substituents compared to MAO-A. The planar and relatively rigid structure of the pyrazole ring, coupled with its electronic properties, may favor a more optimal fit within the MAO-B active site, leading to higher affinity and selectivity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed, step-by-step methodology for a standard in vitro MAO inhibition assay is provided below.
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol describes a common method to determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red monoamine oxidase assay kit (or similar)
-
Test compounds (e.g., this compound and other derivatives)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Experimental Workflow:
Workflow for the in vitro MAO inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of recombinant human MAO-A and MAO-B in phosphate buffer. The final concentration should be determined based on the manufacturer's instructions or preliminary optimization experiments.
-
Prepare a stock solution of the substrate (e.g., p-tyramine) in the appropriate solvent.
-
Prepare the Amplex® Red reagent/horseradish peroxidase (HRP) working solution according to the kit's protocol.
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer. It is advisable to have a final DMSO concentration below 1% in the assay to avoid solvent effects.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the appropriate test compound dilution or reference inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well (except the negative control wells).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the Amplex® Red/HRP/substrate mixture to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader with excitation set at approximately 545 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the negative control from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_positive_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The comparative analysis, supported by the presented data and structure-activity relationship insights, underscores the potential of this compound as a potent and selective MAO-B inhibitor. The incorporation of the pyrazole moiety appears to be a highly effective strategy for enhancing the pharmacological profile of the benzylamine scaffold.
For researchers in the field, this guide highlights several key takeaways:
-
The pyrazole ring is a valuable building block for designing novel MAO inhibitors.
-
Systematic variation of substituents on both the benzylamine and pyrazole rings can lead to further optimization of potency and selectivity.
-
The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of newly synthesized derivatives.
Future research should focus on synthesizing a broader range of pyrazole-substituted benzylamines and evaluating their in vivo efficacy and pharmacokinetic properties. Such studies will be instrumental in validating the therapeutic potential of this promising class of compounds for the treatment of neurodegenerative disorders.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole Isomers for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2][3] This versatile five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive pharmacophore.[4][5] However, the biological activity of pyrazole-based compounds is not merely a function of the core ring system but is exquisitely sensitive to the substitution pattern around the ring. The isomeric arrangement of substituents can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of the biological activities of pyrazole isomers, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern the differential effects of positional and N-substituted isomers, with a focus on their anti-inflammatory and antimicrobial properties. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.
The Crucial Role of Isomerism in Pyrazole's Biological Profile
The arrangement of substituents on the pyrazole ring dictates how a molecule interacts with its biological target. Even subtle changes in substituent placement can lead to dramatic differences in activity. For instance, the well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a specific 1,5-diarylpyrazole scaffold that is critical for its activity and selectivity.[6] The tautomeric nature of unsymmetrically substituted pyrazoles further complicates their chemistry, as alkylation can lead to a mixture of N-1 and N-2 isomers, each with potentially distinct biological profiles.[7] Understanding these isomeric distinctions is paramount for the rational design of potent and selective pyrazole-based therapeutics.
Comparative Analysis of Pyrazole Isomers in Key Therapeutic Areas
Anti-inflammatory Activity: The Case of COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives have been extensively explored as selective COX-2 inhibitors.
A study by Osman et al. provides a compelling example of how isomeric structures influence COX-2 inhibitory activity.[8] They synthesized two series of pyrazole-pyridazine hybrids, one with a pyrazolone skeleton and the other with an aminopyrazole scaffold, and evaluated their COX-1 and COX-2 inhibitory activities.[8] Their findings highlight that the pyrazolone series generally exhibited more potent COX-2 inhibition than the aminopyrazole series.[8]
| Compound/Isomer | Scaffold Type | R Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| 5f | Pyrazolone | 3,4,5-trimethoxy | 14.34 | 1.50 | 9.56 | [8] |
| 6f | Aminopyrazole | 3,4,5-trimethoxy | 9.56 | 1.15 | 8.31 | [8] |
| 6e | Aminopyrazole | 4-bromo | >100 | 2.51 | >39.84 | [8] |
| Celecoxib | Diarylpyrazole | - | 5.42 | 2.16 | 2.51 | [8] |
As the data indicates, subtle changes in the pyrazole core and its substituents lead to significant differences in both potency and selectivity. For instance, while both trimethoxy-substituted isomers 5f and 6f are potent COX-2 inhibitors, the aminopyrazole isomer 6f shows slightly higher potency.[8] The bromo-substituted aminopyrazole 6e demonstrates comparable potency to Celecoxib with excellent selectivity.[8]
The following diagram illustrates the general mechanism of COX-2 inhibition by pyrazole-based NSAIDs, which involves blocking the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins.
Figure 1: Mechanism of COX-2 inhibition by pyrazole derivatives.
Antimicrobial Activity: A Tale of Two Isomers
The antimicrobial potential of pyrazole derivatives is another area where isomerism plays a critical role. The position and nature of substituents can dramatically affect a compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
A study by a team of researchers synthesized a series of 3,5-diaryl-pyrazole derivatives and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[9] Their results, summarized in the table below, demonstrate that the substitution pattern on the aryl rings significantly influences the minimum inhibitory concentration (MIC).
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 23 | 4-Cl | 4-F | >100 | >100 | [9] |
| 26 | 2-Br | 4-F | 12.5 | 25 | [9] |
| 28 | 4-Br | 4-F | 50 | 100 | [9] |
| Ciprofloxacin | - | - | 0.5 | 0.25 | [3] |
Notably, the 2-bromo-substituted derivative 26 exhibited the most potent activity against both S. aureus and E. coli, suggesting that the ortho-substitution on one of the aryl rings is favorable for antimicrobial action in this series.[9] In contrast, the 4-chloro substituted analog 23 was largely inactive.[9]
The proposed mechanism for the antimicrobial action of some pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
Figure 2: Proposed mechanism of antimicrobial action of certain pyrazole derivatives.
Experimental Protocols for Comparative Biological Evaluation
To facilitate reproducible and reliable comparative studies, we provide the following detailed, step-by-step protocols for key in vitro assays.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX inhibitors.[10][11]
Materials:
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.
-
Prepare a stock solution of Arachidonic Acid and dilute it with NaOH as per the kit protocol.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer to the designated wells.
-
Inhibitor Control (IC): Add a known concentration of the positive control inhibitor (e.g., Celecoxib) to the designated wells.
-
Sample Screen (S): Add 10 µL of your diluted test compounds to the sample wells.
-
Note: If the solvent for your test compounds might affect the enzyme activity, include a solvent control well.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. benchchem.com [benchchem.com]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-(1H-Pyrazol-1-yl)phenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-1-yl)phenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][2] This is particularly evident in the field of kinase inhibitor discovery, where this structural motif is frequently employed to anchor molecules within the ATP-binding site of various kinases. While a comprehensive, direct comparative analysis of a singular series of 4-(1H-pyrazol-1-yl)benzylamine analogs against a specific kinase target is not extensively documented in publicly available literature, a wealth of information exists on closely related analogs.
This guide, therefore, broadens its scope to provide a comparative analysis of the structure-activity relationships (SAR) of various 4-(1H-pyrazol-1-yl)phenyl-containing compounds. By examining different linkers and substitution patterns, we can derive valuable insights into the design principles governing the potency and selectivity of these kinase inhibitors. This guide will delve into the synthesis, biological evaluation, and SAR of several classes of these analogs, offering a valuable resource for researchers engaged in the design of novel kinase inhibitors.
I. The 4-(1H-Pyrazol-1-yl)phenyl Scaffold: A Versatile Anchor for Kinase Inhibition
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that offers a unique combination of physicochemical properties, including hydrogen bonding capabilities and metabolic stability, making it an attractive component in drug design.[3][4] When coupled to a phenyl ring at the N-1 position, it creates a versatile scaffold that can be further functionalized to achieve high-affinity binding to the hinge region of kinase active sites.
The general structure of the analogs discussed in this guide is depicted below. Our analysis will focus on how variations in the pyrazole substituents (R1), the phenyl ring substituents (R2), and the nature of the linker and terminal group (X-R3) influence kinase inhibitory activity.
Caption: General scaffold of 4-(1H-pyrazol-1-yl)phenyl analogs.
II. Comparative SAR Analysis of 4-(1H-Pyrazol-1-yl)phenyl Analogs as Kinase Inhibitors
A. Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: The Importance of the Benzyl Linker
A study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors provides valuable insights into the role of the benzyl portion of the broader this compound scaffold.[5] RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis implicated in various inflammatory diseases.[5]
Synthesis: The synthesis of these analogs typically involves the N-alkylation of a substituted pyrazole with a corresponding benzyl halide.
Structure-Activity Relationship:
-
Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical for activity. Dichloro-substitution at the 2- and 4-positions of the benzyl ring was found to be optimal for RIP1 inhibitory activity.[5]
-
Substituents on the Pyrazole Ring: A nitro group at the 3-position of the pyrazole ring was shown to be important for potent inhibition.[5]
| Compound | Pyrazole Substituent (R1) | Benzyl Ring Substituent (R2) | RIP1 Kinase Kd (µM) | Cellular EC50 (µM) |
| 1a | 3-nitro | 2,4-dichloro | - | - |
| 4b | 3-nitro | 2,4-dichloro | 0.078 | 0.160 |
Table 1: SAR of 1-Benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors.[5]
The data clearly indicates that specific substitutions on both the pyrazole and benzyl rings are crucial for achieving high potency.
B. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: The Impact of Carboxamide Linkers
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[6][7] Several series of pyrazole-based CDK2 inhibitors have been developed where the benzylamine linker is replaced by a carboxamide.
Synthesis: These compounds are often synthesized through the coupling of a pyrazole carboxylic acid with an appropriate amine.
Structure-Activity Relationship:
-
N-Alkylation of the Pyrazole Ring: SAR studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed that N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was detrimental to both CDK2 inhibition and antiproliferative activity.[6]
-
Substitution on the Terminal Phenyl Ring: In a series of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives, substitutions on the terminal benzoyl ring significantly influenced CDK2 inhibitory potency.[7]
| Compound | Core Structure | Key Substitutions | CDK2 Ki (µM) | Antiproliferative GI50 (µM) (A2780 cells) |
| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Unsubstituted pyrazol-4-yl | 0.007 | - |
| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | N-methyl on terminal pyrazole | 0.005 | 0.158 |
Table 2: SAR of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives as CDK2 Inhibitors.[6]
These findings highlight the sensitivity of the kinase-inhibitor interaction to subtle structural modifications on the pyrazole moiety.
III. The Role of Kinases in Cellular Signaling
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Caption: A simplified kinase signaling pathway.
IV. Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for quantifying kinase activity and the potency of inhibitors.
Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is captured by streptavidin-allophycocyanin (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve test compounds in 100% DMSO to create stock solutions.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.
-
Further dilute the compounds in assay buffer to the desired final concentrations.
-
-
Assay Plate Preparation:
-
Add the diluted compounds to the wells of a low-volume 384-well plate.
-
Include positive controls (kinase and substrate without inhibitor) and negative controls (substrate without kinase).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in assay buffer.
-
Add the kinase/substrate mixture to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Causality Behind Experimental Choices:
-
DMSO: Used as a solvent for the compounds due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low concentrations.
-
ATP Concentration: The concentration of ATP is typically kept at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
-
TR-FRET: This technology is chosen for its high sensitivity, low background, and homogeneous format, which minimizes pipetting steps and is amenable to high-throughput screening.
V. Conclusion
VI. References
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (n.d.). PubMed Central. --INVALID-LINK--
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). PubMed. --INVALID-LINK--
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. --INVALID-LINK--
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). PubMed. --INVALID-LINK--
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Bentham Science. --INVALID-LINK--
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PubMed Central. --INVALID-LINK--
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. --INVALID-LINK--
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (n.d.). PubMed Central. --INVALID-LINK--
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. --INVALID-LINK--
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer. --INVALID-LINK--
-
Comparative Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Analogs: A Review of Structure-Activity Relationships. (n.d.). Benchchem. --INVALID-LINK--
-
Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020). PubMed. --INVALID-LINK--
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. --INVALID-LINK--
-
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (n.d.). PubMed. --INVALID-LINK--
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. --INVALID-LINK--
-
Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. (n.d.). Taylor & Francis Online. --INVALID-LINK--
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). RSC Publishing. --INVALID-LINK--
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). PubMed Central. --INVALID-LINK--
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. (2021). ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the In Vitro ADMET Profiling of Novel 4-(1H-Pyrazol-1-yl)benzylamine Derivatives
Introduction: The Strategic Imperative of Early ADMET Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity. The attrition of promising drug candidates in late-stage development due to poor pharmacokinetic (PK) or toxicity profiles represents a significant loss of time and resources. Consequently, the early, systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. This guide provides a comprehensive framework for the in vitro ADMET profiling of a promising class of compounds: novel derivatives of 4-(1H-pyrazol-1-yl)benzylamine.
The this compound scaffold is of significant interest due to its versatile chemical nature and presence in molecules with diverse biological activities. However, like any novel chemical series, its drug-like properties must be rigorously and objectively assessed. This document is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of key ADMET assays, the causality behind experimental choices, and field-proven protocols to ensure data integrity and reproducibility. We will benchmark a hypothetical lead compound, PZ-401 , against industry-standard controls to provide a practical context for data interpretation.
Absorption: Predicting Oral Bioavailability
Oral administration remains the most preferred route for drug delivery. Therefore, a primary goal is to assess a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard for this purpose, as these cells differentiate into a monolayer that mimics the human intestinal barrier, expressing relevant transporter proteins.[1][2]
Caco-2 Permeability Assay
This assay measures the rate of a compound's transport across a confluent monolayer of Caco-2 cells.[3] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can not only determine the apparent permeability coefficient (Papp) but also calculate an efflux ratio (ER). An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.[2][4]
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values ≥ 200 Ω·cm² to ensure the integrity of the tight junctions.[1][5]
-
Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM PZ-401) in transport buffer (HBSS, pH 7.4).
-
A→B Permeability: Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
B→A Permeability: Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.[1]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[5]
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[2]
-
-
Efflux Ratio (ER): Calculate ER = Papp (B→A) / Papp (A→B).
Caption: Workflow of the bidirectional Caco-2 permeability assay.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| PZ-401 (Test) | 8.5 | 9.1 | 1.07 | High |
| Propranolol (High Perm) | 25.2 | 24.8 | 0.98 | High (>90%) |
| Atenolol (Low Perm) | 0.5 | 0.6 | 1.20 | Low (<50%) |
| Digoxin (P-gp Substrate) | 0.2 | 5.8 | 29.0 | Moderate (P-gp limited) |
Interpretation: The hypothetical data for PZ-401 shows a high Papp (A→B) value, comparable to the high permeability control (Propranolol), and an efflux ratio close to 1. This profile suggests that PZ-401 is likely to be well-absorbed orally and is not a significant substrate of efflux transporters like P-gp.
Distribution: Assessing Plasma Protein Binding
Once a drug enters systemic circulation, it can bind to plasma proteins like albumin. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target.[6] High plasma protein binding (>99%) can limit efficacy and complicate dosing. The Rapid Equilibrium Dialysis (RED) assay is a robust and widely used method to determine the fraction of unbound drug (fᵤ).[7][8]
Rapid Equilibrium Dialysis (RED) Assay
This method uses a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins. The test compound is added to the plasma-containing chamber, and the system is allowed to reach equilibrium. The free drug concentration will be the same in both chambers, allowing for the calculation of fᵤ.[8]
-
Preparation: Prepare a stock solution of the test compound (PZ-401) and spike it into pooled human plasma at a final concentration (e.g., 1-5 µM).[7]
-
Device Loading: Add the plasma-compound mixture to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.
-
Equilibrium: Seal the device and incubate at 37°C on a shaker for 4-6 hours to allow the system to reach equilibrium.[7]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and the PBS chambers.
-
Matrix Matching: To avoid analytical artifacts, mix the PBS sample with blank plasma and the plasma sample with PBS in a 1:1 ratio.
-
Protein Precipitation: Add cold acetonitrile containing an internal standard to all samples to precipitate the proteins.[9]
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant and analyze the compound concentration in both chambers by LC-MS/MS.
-
Calculation:
-
% Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100
-
Fraction Unbound (fᵤ) = Conc_buffer / Conc_plasma
-
Caption: Workflow of the Rapid Equilibrium Dialysis (RED) assay.
| Compound | % Plasma Protein Bound | Fraction Unbound (fᵤ) | Interpretation |
| PZ-401 (Test) | 88.5% | 0.115 | Moderate Binding |
| Warfarin (High Binding) | 99.5% | 0.005 | High Binding |
| Atenolol (Low Binding) | < 5% | > 0.95 | Low Binding |
Interpretation: PZ-401 exhibits moderate plasma protein binding. With a free fraction of 11.5%, a sufficient amount of the compound is likely available to distribute to target tissues, representing a favorable characteristic for a drug candidate.
Metabolism: Stability and Enzyme Interactions
Metabolism, primarily in the liver, is the body's way of clearing foreign compounds.[10] A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure. Conversely, a compound that strongly inhibits metabolic enzymes, particularly the Cytochrome P450 (CYP) family, can cause dangerous drug-drug interactions (DDIs).[11]
Liver Microsomal Stability Assay
This assay provides a measure of a compound's intrinsic clearance by Phase I metabolic enzymes (CYPs).[12] The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes. The rate of disappearance of the parent compound over time is monitored.[10][13]
-
Preparation: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).[14]
-
Pre-incubation: Add the test compound (PZ-401, final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the cofactor NADPH (1 mM).[10] For a negative control, add buffer instead of NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[10]
-
Sample Processing: Centrifuge the samples to pellet the protein and microsomes.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Half-life (t₁/₂) = 0.693 / k
-
Intrinsic Clearance (Clᵢₙₜ) = (k / microsomal protein concentration)
-
Caption: Workflow of the liver microsomal stability assay.
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) | Predicted Hepatic Clearance |
| PZ-401 (Test) | 45 | 30.8 | Low to Intermediate |
| Verapamil (Intermediate Stability) | 20 | 69.3 | Intermediate |
| Imipramine (Low Stability) | < 5 | > 277 | High |
| Warfarin (High Stability) | > 120 | < 11.5 | Low |
Interpretation: PZ-401 shows moderate metabolic stability, suggesting it would not be cleared too rapidly in vivo. This profile is often desirable, balancing sufficient drug exposure with efficient eventual elimination.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a test compound can inhibit the activity of the major drug-metabolizing CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4).[15] Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[11][16] The assay measures the formation of a specific metabolite by a recombinant human CYP enzyme in the presence of varying concentrations of the inhibitor.
-
Reagents: Use recombinant human CYP enzymes, a specific substrate for each isoform (e.g., Midazolam for CYP3A4), and the NADPH cofactor system.
-
Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compound (PZ-401) at 37°C.
-
Initiation: Start the reaction by adding NADPH.
-
Termination: After a short incubation (5-10 minutes), stop the reaction with cold acetonitrile.
-
Analysis: Quantify the amount of metabolite formed using LC-MS/MS.
-
Calculation: Determine the concentration of PZ-401 that causes 50% inhibition of metabolite formation (the IC₅₀ value) by plotting the percent inhibition versus the log of the inhibitor concentration.
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Risk of DDI |
| PZ-401 (Test) | > 50 | > 50 | 28.5 | > 50 | 45.1 | Low |
| Ketoconazole (Control) | 15 | 1.8 | 0.9 | 4.5 | 0.05 | High (Potent 3A4 inhibitor) |
| Fluoxetine (Control) | 25 | 10 | 3.2 | 0.8 | 12 | High (Potent 2D6 inhibitor) |
Interpretation: An IC₅₀ value > 10 µM is generally considered low risk. PZ-401 shows IC₅₀ values well above this threshold for all major isoforms tested, indicating a low potential for causing clinically relevant drug-drug interactions via CYP inhibition.
Toxicity: Assessing Cellular Health and Cardiac Safety
Toxicity is a primary cause of drug attrition. Early in vitro screens can identify compounds with a high likelihood of causing general cytotoxicity or specific organ toxicity, such as cardiotoxicity.[17]
Cytotoxicity Assay (HepG2 Cell Line)
Assessing cytotoxicity against a human liver cell line like HepG2 provides an early indication of potential hepatotoxicity.[18] The MTT assay is a common method that measures the metabolic activity of cells, which correlates with cell viability.[19]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Dosing: Treat the cells with a range of concentrations of the test compound (PZ-401) for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution on a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[20] This is a critical safety checkpoint mandated by regulatory agencies. Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[20][21]
-
Cell Line: Use a cell line (e.g., HEK293) that stably expresses the hERG channel.[20]
-
Patch-Clamp: Use an automated system (e.g., QPatch) to achieve a whole-cell patch-clamp configuration.
-
Baseline Current: Record the baseline hERG tail current using a specific voltage protocol.
-
Compound Application: Apply increasing concentrations of the test compound (PZ-401) to the cells.
-
Effect Measurement: Record the hERG current at each concentration after it reaches a steady state.
-
Calculation: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value.
| Compound | HepG2 Cytotoxicity IC₅₀ | hERG Inhibition IC₅₀ | Therapeutic Index (hERG IC₅₀ / Target IC₅₀) |
| PZ-401 (Test) | > 100 | 35 | > 30 (Assuming target IC₅₀ < 1 µM) |
| Doxorubicin (Cytotoxic) | 0.8 | - | N/A |
| Astemizole (hERG Blocker) | 25 | 0.009 | Very Low |
Interpretation: PZ-401 shows no significant cytotoxicity at concentrations up to 100 µM. Crucially, its hERG IC₅₀ is 35 µM. A therapeutic index (the ratio of hERG IC₅₀ to the on-target potency) greater than 30 is generally considered a safe margin. This profile suggests PZ-401 has a low risk for both general cytotoxicity and hERG-related cardiotoxicity.
Conclusion
This guide outlines a logical, tiered approach to the in vitro ADMET profiling of novel compounds derived from this compound. By employing this battery of validated assays, researchers can build a comprehensive profile of a compound's drug-like properties. The hypothetical data for our lead compound, PZ-401 , demonstrates a favorable ADMET profile:
-
High predicted oral absorption with no P-gp efflux liability.
-
Moderate plasma protein binding , leaving a significant free fraction.
-
Good metabolic stability , suggesting an acceptable in vivo half-life.
-
Low potential for CYP-mediated drug-drug interactions .
-
A wide safety margin for both general cytotoxicity and hERG-related cardiotoxicity.
This systematic and comparative approach enables data-driven decisions, allowing teams to prioritize compounds with the highest probability of success and de-prioritize those with inherent liabilities early in the drug discovery process.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. bioivt.com [bioivt.com]
- 9. protocols.io [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mercell.com [mercell.com]
- 15. enamine.net [enamine.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 19. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(1H-Pyrazol-1-yl)benzylamine
The synthesis of N-arylpyrazoles, such as 4-(1H-pyrazol-1-yl)benzylamine, is a cornerstone in the development of novel pharmaceuticals and functional materials. The pyrazole moiety is a key pharmacophore, and its arylated derivatives are of significant interest to medicinal chemists. This guide provides a comparative analysis of the leading catalytic systems for the N-arylation of pyrazole, with a focus on synthesizing the target molecule, this compound. We will delve into the mechanistic nuances, practical considerations, and performance data of Palladium, Copper, and Nickel-based catalysts to aid researchers in selecting the optimal system for their synthetic needs.
Introduction: The Significance of this compound
This compound and its derivatives are important structural motifs in medicinal chemistry. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold for designing compounds with a wide range of biological activities. The N-arylation of pyrazoles is a critical transformation for creating libraries of compounds for drug discovery.
The primary synthetic challenge lies in the efficient and selective formation of the C-N bond between the pyrazole nitrogen and the benzylamine ring. This guide will compare the most effective catalytic methods for this transformation, drawing on data from analogous N-arylation reactions of pyrazoles.
Catalytic Systems for N-Arylation of Pyrazole: A Comparative Overview
The most prominent catalytic systems for C-N cross-coupling reactions are based on palladium, copper, and nickel. Each system offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and cost.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1] It typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand.
Mechanism and Key Considerations:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, and prevents catalyst decomposition.[2]
For the N-arylation of pyrazoles, sterically hindered biarylphosphine ligands such as tBuBrettPhos have been shown to be highly effective, especially when coupling with aryl triflates.[3][4] The use of such ligands allows for the efficient coupling of a wide variety of aryl triflates, including those with ortho-substituents, to pyrazole derivatives in high yields.[3]
Performance and Experimental Data:
Studies on the Buchwald-Hartwig coupling of 4-halopyrazoles have demonstrated the efficacy of Pd(dba)2 with the tBuDavePhos ligand for the amination of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen.[5][6] Microwave irradiation has been shown to accelerate these reactions.[5][7] While direct N-arylation of pyrazole with benzylamine using this specific system is not explicitly detailed, the existing data suggests that a palladium-catalyzed approach is highly feasible.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[8] Modern advancements, however, have led to the development of milder, more efficient copper-catalyzed systems, often employing ligands such as diamines or amino acids.[9][10][11]
Mechanism and Key Considerations:
The mechanism of the copper-catalyzed N-arylation is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[12][13] The use of ligands is critical to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[10][11] Diamine ligands, in particular, have been shown to be highly effective for the N-arylation of a variety of nitrogen heterocycles, including pyrazoles.[10][11][14]
Performance and Experimental Data:
Copper-diamine catalyzed N-arylation has been successfully applied to a broad range of π-excessive nitrogen heterocycles, including pyrazoles, with both aryl iodides and bromides.[10][11] These reactions tolerate a variety of functional groups and can be performed under relatively mild conditions.[11] For instance, the coupling of pyrazole with iodobenzene using a CuI/diamine catalyst system can achieve high yields.[15] The use of L-proline as an additive has also been shown to promote the Ullmann-type coupling of aryl iodides with pyrazoles in good to excellent yields at moderate temperatures.[16]
Nickel-Catalyzed N-Arylation
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions.[17] Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides.
Mechanism and Key Considerations:
The catalytic cycle for nickel-catalyzed N-arylation is similar to that of palladium, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand is also critical for nickel-based systems, with DalPhos ligands showing broad applicability in the N-arylation of (hetero)aryl chlorides.[17]
Performance and Experimental Data:
Nickel-catalyzed C-N cross-coupling of pyrazole-containing nucleophiles has been demonstrated with (hetero)aryl chlorides.[17] These reactions are typically conducted at elevated temperatures but offer a viable route for substrates that are challenging for palladium or copper systems. The use of an amine dual base system has been shown to be effective for C-N bond formation in some cases.[17]
Head-to-Head Comparison of Catalytic Systems
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Nickel-Catalyzed |
| Catalyst Cost | High | Low | Low |
| Ligands | Bulky, electron-rich phosphines (e.g., tBuBrettPhos, tBuDavePhos)[3][6] | Diamines, amino acids (e.g., L-proline)[10][16] | Phosphines (e.g., DalPhos family)[17] |
| Substrate Scope | Broad (aryl bromides, iodides, triflates)[2][3] | Good (aryl iodides, bromides)[10][11] | Good (especially for aryl chlorides)[17] |
| Reaction Conditions | Generally mild to moderate temperatures[7] | Moderate to high temperatures, can be milder with modern ligands[16] | Often requires elevated temperatures[17] |
| Functional Group Tolerance | Generally good, but can be sensitive to some groups. | Good, tolerates various functional groups.[11] | Good, but can be sensitive to certain functional groups. |
| Key Advantages | High efficiency, broad scope, well-established.[1] | Low cost, readily available catalysts.[18] | Cost-effective, effective for aryl chlorides.[17] |
| Key Disadvantages | High cost of palladium and ligands.[18] | Can require higher temperatures, sometimes stoichiometric copper.[8] | Can require higher temperatures, less developed than palladium systems. |
Experimental Protocols: Representative Procedures
General Procedure for Palladium-Catalyzed N-Arylation of Pyrazole (Adapted from literature[7])
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(dba)2 (10 mol%), tBuDavePhos (20 mol%), and potassium t-butoxide (2.0 equiv.).
-
Seal the vial with a septum and purge with argon.
-
Add a solution of 4-bromobenzylamine (1.0 equiv.) and pyrazole (1.2 equiv.) in anhydrous toluene.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Arylation of Pyrazole (Adapted from literature[10][11])
-
To a screw-cap vial, add CuI (5 mol%), a diamine ligand (10 mol%), and K2CO3 (2.0 equiv.).
-
Add pyrazole (1.2 equiv.) and 4-iodobenzylamine (1.0 equiv.).
-
Add anhydrous DMF or dioxane as the solvent.
-
Seal the vial and heat in an oil bath at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, substrate availability, and desired reaction conditions.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its high efficiency and broad substrate scope, particularly when using advanced phosphine ligands.[1][2] It is the recommended starting point for achieving high yields and tolerating a wide range of functional groups.
-
Copper-catalyzed Ullmann condensation offers a cost-effective alternative, and with modern ligand systems, can provide excellent results under milder conditions than the traditional Ullmann reaction.[10][11][18] It is a strong contender, especially for large-scale synthesis where cost is a major consideration.
-
Nickel-catalyzed N-arylation is a valuable option, particularly when dealing with less reactive aryl chlorides.[17] While it may require higher temperatures, its low cost makes it an attractive choice for specific applications.
For researchers embarking on the synthesis of this compound, a preliminary screening of these three catalytic systems is advisable to determine the optimal conditions for their specific needs. The provided protocols offer a solid foundation for such an investigation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for a 4-(1H-Pyrazol-1-yl)benzylamine-Based Kinase Inhibitor
For drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is one of rigorous, multi-faceted investigation. The 4-(1H-Pyrazol-1-yl)benzylamine core structure is a well-recognized pharmacophore, frequently associated with kinase inhibitory activity, particularly within the oncologically critical PI3K/Akt/mTOR signaling cascade. This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel drug candidate based on this scaffold, which we will refer to as "PZB-Candidate."
This document is structured not as a rigid template, but as a logical progression of inquiry. We will move from direct target interaction in a purified system to confirming target engagement in a complex cellular environment, and finally, to observing the intended physiological consequence—the cellular phenotype. Each step is designed to build upon the last, creating a self-validating chain of evidence that establishes a clear and defensible MoA. We will compare PZB-Candidate's performance against established inhibitors of the PI3K/Akt pathway, providing context for its potential therapeutic utility.
The Central Hypothesis: Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] Our central hypothesis is that PZB-Candidate exerts its anti-cancer effects by directly inhibiting a key kinase within this pathway, leading to a downstream blockade of pro-survival signals and ultimately, a reduction in tumor cell proliferation. This guide outlines the critical experiments required to test this hypothesis.
Caption: Hypothesized MoA of PZB-Candidate within the PI3K/Akt/mTOR signaling pathway.
Phase 1: Biochemical Validation of Direct Target Inhibition
The first principle of MoA validation is to demonstrate a direct, physical interaction between the drug candidate and its purified target enzyme. This removes the complexities of the cellular environment and provides a clean measure of inhibitory potency.
Causality: An in vitro kinase assay is essential to prove that PZB-Candidate can inhibit the enzymatic activity of its putative target (e.g., PI3Kα or Akt1) directly. This establishes the foundational evidence of target engagement. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a continuous fluorescent intensity assay.[4][5][6]
Comparative Performance: Biochemical IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.[7] We will compare the IC₅₀ of PZB-Candidate against its primary target with that of well-characterized, clinically relevant inhibitors.
| Compound | Target | Biochemical IC₅₀ (nM) | Assay Type |
| PZB-Candidate | PI3Kα | [Experimental Data] | TR-FRET |
| Alpelisib (Piqray) | PI3Kα | ~5 | Kinase Assay |
| PZB-Candidate | Akt1 | [Experimental Data] | TR-FRET |
| Capivasertib | Akt1 | ~10 | Kinase Assay |
| Wortmannin (Pan-PI3K) | PI3Kα | ~5 | Kinase Assay |
Note: IC₅₀ values for known inhibitors are approximate and can vary based on assay conditions.
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines the determination of IC₅₀ values for PZB-Candidate against a target kinase (e.g., PI3Kα).
-
Reagent Preparation :
-
Prepare a 10-point, 3-fold serial dilution of PZB-Candidate in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Prepare a 2x solution of the target kinase enzyme and a 2x solution of the peptide substrate/ATP mixture in kinase buffer.
-
-
Assay Plate Setup :
-
Add 5 µL of the diluted PZB-Candidate or control (DMSO) to the wells of a low-volume 384-well plate.[5]
-
Add 2.5 µL of the 2x kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x substrate/ATP mixture.
-
-
Incubation : Incubate the plate at room temperature for 60-90 minutes.
-
Detection :
-
Add 10 µL of the detection reagent (containing a europium-labeled antibody that recognizes the phosphorylated substrate) to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor fluorophores).
-
Data Analysis : Calculate the TR-FRET ratio. Plot the percent inhibition (relative to DMSO controls) against the logarithm of PZB-Candidate concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[5][7]
Phase 2: Cellular Validation of Target Engagement and Downstream Signaling
Demonstrating direct enzyme inhibition is necessary but not sufficient. A credible drug candidate must engage its target within the complex and dynamic environment of a living cell and produce the expected downstream consequences.
Causality: A Western blot-based phospho-protein analysis provides direct evidence that PZB-Candidate is cell-permeable and inhibits the target kinase inside the cell.[8] By measuring the phosphorylation status of the direct substrate of the target kinase (e.g., p-Akt for a PI3K inhibitor) and key downstream effectors (e.g., p-mTOR, p-S6), we can confirm that the biochemical activity translates into a functional blockade of the signaling pathway.[2][9][10]
Caption: Experimental workflow for Western blot analysis of pathway inhibition.
Comparative Performance: Cellular Target Inhibition
We will assess the dose-dependent inhibition of key signaling nodes by PZB-Candidate compared to a known pathway inhibitor. The data should be quantified via densitometry and normalized to total protein levels and a loading control (e.g., β-actin or GAPDH).
| Compound | Conc. (nM) | p-Akt (Ser473) Inhibition | p-S6 (Ser235/236) Inhibition |
| PZB-Candidate | 10 | [Experimental Data] | [Experimental Data] |
| 100 | [Experimental Data] | [Experimental Data] | |
| 1000 | [Experimental Data] | [Experimental Data] | |
| Alpelisib | 10 | ~20% | ~15% |
| 100 | ~75% | ~60% | |
| 1000 | ~95% | ~90% |
Note: Inhibition percentages are representative and cell-line dependent.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment :
-
Plate a relevant cancer cell line (e.g., MCF-7, which has a common PIK3CA mutation) and allow cells to adhere overnight.
-
Starve cells of serum for 4-6 hours, then treat with a serial dilution of PZB-Candidate or a control inhibitor for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Phase 3: Phenotypic Validation of Drug Efficacy
The ultimate validation of an MoA is the demonstration that target inhibition leads to the desired biological outcome. For an anti-cancer agent targeting a pro-growth pathway, the key phenotype is the inhibition of cell proliferation or viability.
Causality: A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[11] A dose-dependent decrease in cell viability following treatment with PZB-Candidate would provide the crucial link between pathway inhibition and anti-proliferative effects, thus completing the logical chain of MoA validation.
Comparative Performance: Anti-Proliferative EC₅₀
The half-maximal effective concentration (EC₅₀) reflects the potency of a compound in a cell-based assay. We will compare the anti-proliferative EC₅₀ of PZB-Candidate with established inhibitors in a relevant cancer cell line.
| Compound | Anti-Proliferative EC₅₀ (µM) in MCF-7 cells |
| PZB-Candidate | [Experimental Data] |
| Alpelisib | ~0.5 - 1.5 |
| Capivasertib | ~0.3 - 1.0 |
| Everolimus (mTOR inhibitor) | ~0.01 - 0.1 |
Note: EC₅₀ values are highly dependent on the cell line and assay duration.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating : Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12][13] Allow cells to attach overnight.
-
Compound Treatment : Add 100 µL of medium containing a 2x concentration of the serially diluted PZB-Candidate or control inhibitors. Incubate for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization : Carefully remove the culture medium and add 150 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (media only). Plot the percentage of cell viability (relative to vehicle-treated controls) against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
Conclusion
The validation of a drug candidate's mechanism of action is a systematic process of building a robust, evidence-based narrative. By following the three-phase approach outlined in this guide—biochemical validation, cellular target engagement, and phenotypic confirmation—researchers can rigorously test the hypothesis that their this compound-based compound acts as a potent and effective inhibitor of the PI3K/Akt/mTOR pathway. The comparative data generated against established drugs will provide essential context, helping to define the candidate's potential and guide its future development.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. assayquant.com [assayquant.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. courses.edx.org [courses.edx.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
Confirming Target Engagement for Novel 4-(1H-Pyrazol-1-yl)benzylamine-Based Bioactive Compounds: A Comparative Guide to Key Methodologies
In the landscape of modern drug discovery, the synthesis of novel bioactive compounds is but the first step on a long and intricate journey. For researchers working with promising scaffolds such as 4-(1H-pyrazol-1-yl)benzylamine, a critical subsequent milestone is the unequivocal confirmation of target engagement. This crucial step validates the mechanism of action, builds confidence in structure-activity relationships (SAR), and ultimately paves the way for successful preclinical and clinical development. The pyrazole moiety is a well-established pharmacophore, frequently found in potent kinase inhibitors, making this class of targets a primary focus for newly synthesized derivatives.[1][2][3][4][5][6][7][8][9]
This guide provides a comparative overview of state-of-the-art methodologies for confirming the intracellular interaction between your this compound-derived compounds and their putative protein targets, with a particular emphasis on protein kinases. We will delve into the principles, practical considerations, and relative merits of each technique, empowering you to make informed decisions for your research.
The Central Challenge: Moving Beyond Affinity to Cellular Proof of Engagement
While in vitro assays determining binding affinity (Kd) or enzymatic inhibition (IC50) are foundational, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular concentration, off-target effects, and the presence of competing endogenous ligands can all influence a compound's ability to engage its intended target. Therefore, robust cellular target engagement assays are indispensable.
Here, we compare three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and direct measurement of kinase activity in cellular models.
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. | Label-free, applicable to intact cells and tissues, provides direct evidence of physical binding.[9][10][11] | Requires a specific antibody for detection (Western blot) or advanced proteomics (MS-CETSA), optimization of heating conditions is crucial. | Validating direct physical interaction between the compound and the target protein in a physiological context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require compound modification, applicable to complex protein mixtures.[1][4][12][13][14] | Relies on the assumption that ligand binding alters protease susceptibility, which is not always the case. Requires optimization of protease concentration and digestion time. | Identifying unknown targets and confirming engagement, particularly for membrane proteins.[1] |
| Cell-Based Kinase Activity Assays | Measures the phosphorylation of a known substrate of the target kinase within the cell. | Provides a functional readout of target modulation, highly relevant to the biological outcome. | Indirect measure of target engagement, can be influenced by downstream signaling events. | Confirming that compound binding translates to a functional modulation of the target kinase's activity. |
In-Depth Methodological Workflows
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular environment.[9][11] The underlying principle is that the binding of a ligand, in this case, your pyrazole derivative, increases the thermal stability of its target protein.[9][11]
Caption: CETSA® Experimental Workflow.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of your this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
Cell Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Causality Behind Experimental Choices: The heating step is the core of the assay; the temperature range must be optimized to encompass the melting point of the target protein. The high-speed centrifugation is critical for effectively separating the soluble, stabilized protein from the aggregated, denatured protein.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another valuable technique that leverages ligand-induced protein stabilization, in this case, against proteolysis.[1][4][12][13][14] The binding of your compound to its target can shield it from being cleaved by proteases.
References
- 1. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(1H-Pyrazol-1-yl)benzylamine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(1H-Pyrazol-1-yl)benzylamine (CAS No. 368870-03-5). As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is designed to provide essential safety and logistical information, ensuring that disposal procedures mitigate risks to personnel, equipment, and the environment. The protocols herein are based on established best practices for hazardous chemical waste management and information derived from authoritative safety data sheets.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. This compound is not a benign substance; it is classified as a corrosive material that poses significant risks upon contact.[1][2]
Primary Hazard: The primary danger associated with this compound is its classification as Skin Corrosion/Irritation Category 1B .[1] This means it is capable of causing severe skin burns and serious eye damage.[1][2] The signal word for this chemical is "Danger".[1] Consequently, all waste streams containing this compound, whether pure, in solution, or as a contaminant on labware, must be treated as hazardous waste .[1][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[3][4]
The causality is clear: improper disposal can lead to severe chemical burns for waste handlers and introduce a persistent, potentially hazardous organic compound into the environment.[3][5]
Personnel Protection: Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for ensuring your safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[1][6] | Protects against splashes that can cause irreversible eye damage.[1][7][8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber, Neoprene) inspected for integrity before use.[1] | Prevents direct skin contact, which can cause severe chemical burns.[1] |
| Body Protection | A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[1][6] | Minimizes the potential for skin contact on arms and body in case of a spill. |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled within a certified chemical fume hood. For larger quantities or in poorly ventilated areas, a NIOSH/MSHA or EN 136 approved respirator may be necessary.[1] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[9] |
This self-validating system ensures that in the event of an accidental spill or splash during the disposal process, you are adequately protected from the primary corrosive hazards of the compound.
Emergency Protocol: Spill Containment and Cleanup
Accidents can happen. A prepared response is critical to mitigating harm. Should a spill of this compound occur, follow this procedure immediately.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor or Environmental Health & Safety (EHS) department.[4][7]
-
Assess & Ventilate: If safe to do so, ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[1][10]
-
Absorb (for solutions): If the compound is in solution, cover with an inert, non-combustible absorbent material like sand, vermiculite, or earth.[7][11] Do NOT use combustible materials like paper towels as the sole absorbent.
-
Collect Waste: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area. For benzylamine-related compounds, decontamination can be accomplished using a 5% solution of a weak acid like acetic acid, followed by a water rinse.[11] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Label and Segregate: Securely seal the waste container and label it clearly as "Hazardous Waste" with the full chemical name.
Standard Disposal Protocol
The disposal of this compound must be systematic and meticulous. This workflow ensures compliance and safety from the point of generation to final pickup by a licensed waste management authority.
Workflow for Proper Disposal of this compound
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Methodologies
A. Disposal of Unused or Waste Solid Compound:
-
Container Selection: Choose a robust, sealable container compatible with organic solids. A high-density polyethylene (HDPE) container is a suitable choice.[12]
-
Labeling: Before adding any waste, label the container with a hazardous waste tag supplied by your institution's EHS department. Fill in your name, lab location, and the chemical name: "this compound".[5][12]
-
Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the container using a spatula or scoop. Minimize dust creation.
-
Storage: Securely close the container. Store it in a designated, secondary containment bin within a satellite accumulation area. This area must be away from incompatible materials, particularly strong oxidizing agents and acid chlorides.[1][11]
B. Disposal of Contaminated Labware (Gloves, Pipette Tips, Vials):
-
Segregation: All items that have come into direct contact with the compound are considered hazardous waste.
-
Collection: Place these items into a dedicated, labeled solid waste container or a securely lined box. The container must be clearly marked "Hazardous Waste" and list "this compound contaminated debris".
-
Storage: Store the container alongside other solid chemical waste, ensuring it is sealed before pickup.
C. Disposal of Empty Reagent Containers:
-
Decontamination: An "empty" container is not truly empty and must be decontaminated.
-
Rinsing Protocol: The container must be rinsed thoroughly at least three times with a suitable solvent (e.g., methanol or ethanol).[5]
-
Rinseate Collection: Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste. [5][12] Collect it in a designated liquid waste container for halogen-free organic solvents. Subsequent rinses can often be collected in the same waste stream.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in glass recycling, but only after the label has been defaced to prevent confusion.[5] Always confirm this final step with your institution's EHS guidelines.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [1][6] |
| Molecular Weight | 173.22 g/mol | [1] |
| Appearance | Off-white to yellow Solid | [2] |
| Melting Point | 94-95 °C | [6][13] |
| CAS Number | 368870-03-5 | [2][6] |
| GHS Classification | Skin Corrosion, Category 1B; Serious Eye Damage, Category 1 | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Acid chlorides | [1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |
References
- 1. fishersci.at [fishersci.at]
- 2. This compound | 368870-03-5 [amp.chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. 4-(1H-吡唑基)苄胺 | 368870-03-5 [m.chemicalbook.com]
A Researcher's Guide to the Safe Handling of 4-(1H-Pyrazol-1-yl)benzylamine
An In-Depth Technical Guide for Laboratory Professionals
As a novel compound in the landscape of drug discovery and development, 4-(1H-Pyrazol-1-yl)benzylamine presents both significant opportunities and critical safety considerations. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for handling this potent aromatic amine. Our focus is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: A Corrosive Aromatic Amine
The foundation of a robust safety protocol is a thorough understanding of the substance's intrinsic hazards. According to its Safety Data Sheet (SDS), this compound is classified with the signal word "Danger" and is known to cause severe skin burns and eye damage.[1] This corrosive nature places it in Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1.[1] The toxicological properties of this compound have not been fully investigated, underscoring the importance of a conservative and diligent approach to safety.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Acute Toxicity | No data available | The acute toxicity of this product has not been determined.[1] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Given the corrosive nature of this compound, a comprehensive PPE ensemble is mandatory to prevent any direct contact. The following sections detail the minimum required PPE and provide guidance on selection and use.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can cause severe and irreversible eye damage.[1] Therefore, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes.[2]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield must be worn in conjunction with safety goggles.[2][3]
Skin and Body Protection: A Barrier Against Corrosivity
Preventing skin contact is paramount. The appropriate selection of gloves and lab coats is critical.
-
Gloves: Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of a material known to be resistant to a broad range of chemicals, particularly aromatic amines. Nitrile gloves are a common and generally effective choice for many laboratory chemicals. However, for prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves. A study on aniline, a related aromatic amine, demonstrated varying breakthrough times for different glove materials, highlighting the importance of careful selection. While specific data for this compound is unavailable, this underscores the principle that not all gloves offer the same level of protection. Always inspect gloves for any signs of degradation or perforation before and during use.
-
Lab Coat: A buttoned, long-sleeved lab coat made of a chemically resistant material should be worn at all times. This will protect your skin and personal clothing from accidental spills.
Respiratory Protection: When Engineering Controls are Insufficient
Handling of this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.
-
Standard Operations: For small-scale laboratory use within a fume hood, respiratory protection is typically not required.
-
Emergency Situations or Large-Scale Use: In the event of a large spill or when working with significant quantities of the material outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure. The following steps provide a procedural guide for handling this compound.
Preparation and Donning of PPE
A systematic approach to putting on PPE ensures complete protection.
Caption: Workflow for the proper donning of Personal Protective Equipment.
Handling and Experimental Procedures
-
Work Area: All handling of this compound should be performed within a properly functioning chemical fume hood.[1]
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Containment: Use appropriate secondary containment, such as a tray, to contain any potential spills.
-
Avoid Aerosolization: Handle the solid material carefully to avoid creating dust. If working with a solution, avoid vigorous shaking or stirring that could lead to aerosol formation.
Doffing and Decontamination of PPE
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
Caption: Workflow for the proper doffing of Personal Protective Equipment.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Waste Classification: this compound is considered hazardous waste and must be disposed of accordingly.[1]
-
Waste Segregation:
-
Solid Waste: Any contaminated solid materials, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Disposal Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[5]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with the appropriate PPE and spill cleanup materials should attempt to clean up the spill. For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[1]
By adhering to the guidelines outlined in this document, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
